molecular formula C8H8N2O2 B1677246 MK-1903 CAS No. 1268882-43-4

MK-1903

货号: B1677246
CAS 编号: 1268882-43-4
分子量: 164.16 g/mol
InChI 键: CUTZNERBKDMLAP-QWWZWVQMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MK-1903 is an agonist of hydroxycarboxylic acid receptor 2 (HCA2), known previously as G protein-coupled receptor 109A (GPR109A). It reduces forskolin-induced cAMP production in a homogenous time-resolved fluorescence (HTRF) assay using CHO cells expressing the human receptor (EC50 = 12.9 nM). This compound is selective for HCA2 over a panel of G protein-coupled receptors (GPCRs) and ion channels (IC50s = >10 µM for all). It reduces plasma free fatty acid levels in fasted rats when administered at doses ranging from 0.001 to 100 mg/kg.>MK 1903 is a potent GPR109A agonist that lowers free fatty acids in humans and may be used in the treatment of obesity and related weight disorders.>MK 1903 is a potent and selective hydroxycarboxylic acid receptor 2 (HCA2, GPR109A) full agonist. MK 1903 exhibits greater potency than niacin in a whole cell HTRF-cAMP assay (EC50 values are 12.9 and 51 nM respectively).

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,4R)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-5-2-3-1-4(3)6(5)9-10-7/h3-4H,1-2H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTZNERBKDMLAP-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3=C(C2)C(=NN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1C3=C(C2)C(=NN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268882-43-4
Record name MK-1903
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268882434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-1903
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62N05GRI0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MK-1903

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Data Presentation

In Vitro Potency and Efficacy
CompoundTargetAssay TypePotency (EC50)EfficacyReference
MK-1903 Human GPR109aHTRF-cAMP12.9 nMFull Agonist[4] (from secondary source)
NiacinHuman GPR109aHTRF-cAMP51 nMFull Agonist[4] (from secondary source)

Note: The EC50 values are derived from secondary sources referencing primary studies. Access to the full text of the primary study by Boatman et al. (2012) was not available to provide more detailed in vitro data.

Clinical Trial Data Summary
ParameterEffect of this compoundNotesReferences
Plasma Free Fatty Acids (FFAs)Robust and acute decreaseThe primary and most significant pharmacological effect observed in humans.[1][2][3][5]
Serum Lipids (LDL-C, HDL-C, Triglycerides)Weak or no clinically meaningful effectThis was a key finding that differentiated this compound from niacin and challenged the prevailing hypothesis of niacin's mechanism of action for dyslipidemia.[1][4][5]

Signaling Pathways

This compound exerts its effects by activating GPR109a, which is known to signal through at least two distinct pathways: the canonical Gαi-mediated pathway and a non-canonical β-arrestin-mediated pathway.

Gαi-Mediated Signaling Pathway

The primary and best-understood signaling pathway for GPR109a agonists like this compound involves the coupling to an inhibitory G-protein (Gαi). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP in adipocytes is directly responsible for the anti-lipolytic effect, leading to a decrease in the release of free fatty acids into the circulation.

G_alpha_i_pathway MK1903 This compound GPR109a GPR109a MK1903->GPR109a Binds to Gi Gαi/βγ GPR109a->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis FFA ↓ Free Fatty Acids Lipolysis->FFA

Gαi-Mediated Signaling of this compound
β-Arrestin-Mediated Signaling Pathway

In addition to G-protein coupling, GPR109a activation can also lead to the recruitment of β-arrestin. This pathway is thought to be involved in receptor desensitization and internalization, as well as initiating a separate wave of signaling events. For some GPR109a agonists, the β-arrestin pathway has been linked to the flushing side effect, which is mediated by the release of prostaglandins. The extent to which this compound, as a full agonist, engages this pathway has not been explicitly detailed in the available literature. The development of "biased agonists" that selectively activate the Gαi pathway over the β-arrestin pathway is a key strategy to develop non-flushing GPR109a agonists.

beta_arrestin_pathway MK1903 This compound GPR109a GPR109a MK1903->GPR109a Binds to GRK GRK GPR109a->GRK Activates P_GPR109a P-GPR109a GRK->GPR109a Phosphorylates beta_arrestin β-Arrestin P_GPR109a->beta_arrestin Recruits Internalization Receptor Internalization beta_arrestin->Internalization Signaling Downstream Signaling (e.g., MAPK) beta_arrestin->Signaling camp_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection seed_cells Seed HEK293-hGPR109a cells add_compounds Add compounds to cells seed_cells->add_compounds prep_compounds Prepare serial dilutions of this compound prep_compounds->add_compounds add_forskolin Add forskolin to stimulate cAMP add_compounds->add_forskolin incubate Incubate at 37°C for 30 min add_forskolin->incubate lyse_cells Lyse cells and add HTRF reagents incubate->lyse_cells read_plate Read HTRF signal lyse_cells->read_plate analyze_data Analyze data (EC50, Emax) read_plate->analyze_data clinical_lipid_measurement cluster_trial Clinical Trial cluster_sampling Sample Collection & Processing cluster_analysis Biochemical Analysis enrollment Patient Enrollment randomization Randomization (this compound vs. Placebo) enrollment->randomization dosing Drug Administration randomization->dosing blood_draw Fasting Blood Collection (Baseline & Post-dose) dosing->blood_draw centrifugation Plasma Separation blood_draw->centrifugation storage Sample Storage at -80°C centrifugation->storage ffa_analysis FFA Measurement (Enzymatic or GC-MS) storage->ffa_analysis lipid_panel Lipid Panel Measurement (Automated Enzymatic Assays) storage->lipid_panel data_analysis Statistical Analysis ffa_analysis->data_analysis lipid_panel->data_analysis

References

The Core Target of MK-1903: A G-Protein Coupled Receptor Agonist for Dyslipidemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

MK-1903 is a potent and selective agonist for the G-protein coupled receptor 109a (GPR109a), also known as hydroxycarboxylic acid receptor 2 (HCA2). This receptor is the primary molecular target for the lipid-lowering effects of nicotinic acid (niacin).[1][2] this compound was developed as a therapeutic agent for the treatment of dyslipidemia, aiming to provide the beneficial lipid-modifying effects of niacin with an improved side-effect profile. This technical guide provides a comprehensive overview of the core target of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols.

Core Target and Mechanism of Action

The primary pharmacological target of this compound is the GPR109a receptor, a member of the Gi/o-coupled GPCR family.[1][2] GPR109a is predominantly expressed in adipocytes and immune cells, including spleen cells.[1][2] Upon binding of an agonist such as this compound, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein complex.

The activated Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] In adipocytes, this reduction in cAMP leads to the inhibition of hormone-sensitive lipase, which in turn decreases the hydrolysis of triglycerides and subsequently reduces the release of free fatty acids (FFAs) into the plasma.[1][2] The lowering of plasma FFAs is a key mechanism underlying the therapeutic effects of GPR109a agonists in dyslipidemia.

Beyond the canonical Gαi-mediated pathway, GPR109a activation can also trigger signaling through β-arrestin pathways. This can lead to the activation of other downstream effectors, such as the ERK1/2 signaling cascade. The engagement of these different pathways may contribute to both the therapeutic effects and potential side effects of GPR109a agonists.

Quantitative Pharmacological Data

The potency and selectivity of this compound for the human GPR109a receptor have been characterized in various in vitro assays.

CompoundAssay TypeCell LineParameterValueReference
This compoundHTRF-cAMPCHO-K1 (human GPR109a)EC5012.9 nM[3]
NiacinHTRF-cAMPCHO-K1 (human GPR109a)EC5051 nM[4][5]
This compoundGPCR & Ion Channel PanelVariousIC50>10 µM[3]

Table 1: In Vitro Potency and Selectivity of this compound. HTRF-cAMP: Homogeneous Time-Resolved Fluorescence-cyclic AMP; CHO-K1: Chinese Hamster Ovary K1 cells; EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.

Signaling Pathway

The activation of GPR109a by this compound initiates a signaling cascade that ultimately leads to the reduction of plasma free fatty acids.

GPR109a_Signaling cluster_membrane Cell Membrane GPR109a GPR109a Gi Gαi/βγ GPR109a->Gi activates Arrestin β-Arrestin GPR109a->Arrestin recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces MK1903 This compound MK1903->GPR109a binds Gi->AC inhibits PKA PKA cAMP->PKA activates HSL HSL (active) PKA->HSL phosphorylates HSL_inactive HSL-P (inactive) HSL->HSL_inactive Triglycerides Triglycerides HSL_inactive->Triglycerides inhibits hydrolysis of FFAs Free Fatty Acids Triglycerides->FFAs hydrolyzes to ERK ERK1/2 Arrestin->ERK activates

Figure 1: this compound Signaling Pathway via GPR109a. Activation of GPR109a by this compound leads to the inhibition of adenylyl cyclase and subsequent reduction in cAMP, as well as activation of the β-arrestin pathway.

Experimental Protocols

In Vitro HTRF-cAMP Assay

This protocol describes a method to determine the potency of GPR109a agonists by measuring changes in intracellular cAMP levels.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR109a receptor in appropriate growth medium.
  • Harvest cells and resuspend in stimulation buffer.
  • Dispense 5 µL of the cell suspension into each well of a 384-well low-volume microplate.

2. Compound Preparation and Addition:

  • Prepare serial dilutions of this compound and a reference agonist (e.g., niacin) in stimulation buffer.
  • Add 5 µL of the compound dilutions to the respective wells.
  • Include control wells with stimulation buffer only (basal cAMP level) and a known adenylyl cyclase activator like forskolin (maximal cAMP level).

3. Incubation:

  • Seal the plate and incubate at room temperature for 30 minutes.

4. Lysis and Detection:

  • Add 5 µL of HTRF cAMP-d2 (acceptor) reagent to each well.
  • Add 5 µL of HTRF anti-cAMP-cryptate (donor) reagent to each well.
  • Incubate for 1 hour at room temperature, protected from light.

5. Data Acquisition and Analysis:

  • Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 620 nm (donor) and 665 nm (acceptor).
  • Calculate the 665/620 nm ratio for each well.
  • The HTRF signal is inversely proportional to the intracellular cAMP concentration.
  • Plot the HTRF ratio against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cell_plating [label="Plate CHO-GPR109a cells"]; compound_addition [label="Add this compound/Niacin dilutions"]; incubation_1 [label="Incubate 30 min at RT"]; detection_reagent [label="Add HTRF detection reagents"]; incubation_2 [label="Incubate 60 min at RT"]; read_plate [label="Read HTRF signal"]; data_analysis [label="Calculate EC50"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> cell_plating; cell_plating -> compound_addition; compound_addition -> incubation_1; incubation_1 -> detection_reagent; detection_reagent -> incubation_2; incubation_2 -> read_plate; read_plate -> data_analysis; data_analysis -> end; }

Figure 2: HTRF-cAMP Assay Experimental Workflow. A streamlined workflow for determining the in vitro potency of GPR109a agonists.

In Vivo Measurement of Plasma Free Fatty Acids in Rats

This protocol outlines a general procedure for assessing the in vivo efficacy of this compound by measuring its effect on plasma FFA levels in rats.

1. Animal Acclimation and Fasting:

  • Acclimate male Sprague-Dawley rats to the housing conditions for at least 3 days.
  • Fast the rats overnight (approximately 16 hours) with free access to water before the experiment.

2. Compound Administration:

  • Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
  • Administer this compound or vehicle control orally via gavage at various doses (e.g., 0.01 to 10 mg/kg).

3. Blood Sampling:

  • At predetermined time points after dosing (e.g., 0, 1, 2, 4, 6, and 8 hours), collect blood samples (approximately 0.2 mL) from the tail vein into tubes containing an anticoagulant (e.g., EDTA).
  • Immediately place the blood samples on ice.

4. Plasma Preparation:

  • Centrifuge the blood samples at 4°C to separate the plasma.
  • Transfer the plasma supernatant to fresh tubes and store at -80°C until analysis.

5. FFA Analysis:

  • Thaw the plasma samples on ice.
  • Use a commercially available enzymatic colorimetric assay kit for the quantitative determination of non-esterified fatty acids (NEFA).
  • Follow the manufacturer's instructions for the assay, which typically involves the acylation of coenzyme A by the fatty acids, followed by oxidation and a colorimetric reaction.
  • Measure the absorbance at the specified wavelength using a microplate reader.
  • Calculate the FFA concentration in each sample based on a standard curve.

6. Data Analysis:

  • Plot the plasma FFA concentration versus time for each treatment group.
  • Calculate the percentage reduction in FFA levels compared to the vehicle control group at each time point.
  • Determine the dose-response relationship for the FFA-lowering effect of this compound.

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acclimation [label="Acclimate & Fast Rats"]; dosing [label="Administer this compound/Vehicle"]; blood_collection [label="Collect Blood Samples (Time course)"]; plasma_separation [label="Prepare Plasma"]; ffa_assay [label="Perform FFA Assay"]; data_analysis [label="Analyze FFA Reduction"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> acclimation; acclimation -> dosing; dosing -> blood_collection; blood_collection -> plasma_separation; plasma_separation -> ffa_assay; ffa_assay -> data_analysis; data_analysis -> end; }

Figure 3: In Vivo Free Fatty Acid Measurement Workflow. A typical experimental workflow for assessing the FFA-lowering effects of this compound in a rat model.

Conclusion

This compound is a potent and selective GPR109a agonist that effectively lowers plasma free fatty acids through the inhibition of adenylyl cyclase in adipocytes. Its well-defined mechanism of action and demonstrated in vivo efficacy made it a promising candidate for the treatment of dyslipidemia. The experimental protocols and signaling pathway information provided in this guide offer a technical foundation for further research and development of GPR109a-targeted therapies. Further investigation into the nuanced roles of β-arrestin-mediated signaling may unveil additional therapeutic opportunities and a more complete understanding of the pharmacological profile of this class of compounds.

References

MK-1903: A Technical Whitepaper on its GPR109a Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-1903 is a potent and selective agonist of the G protein-coupled receptor 109a (GPR109a), also known as hydroxycarboxylic acid receptor 2 (HCA2). This receptor is the molecular target for niacin (nicotinic acid), a long-standing therapeutic for dyslipidemia. This compound was developed to mimic the beneficial anti-lipolytic effects of niacin, mediated through GPR109a, with the potential for an improved side-effect profile. This technical guide provides an in-depth overview of the GPR109a agonist activity of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways and experimental workflows. While this compound demonstrated robust lowering of free fatty acids (FFAs) in preclinical and clinical studies, its impact on broader serum lipid profiles was less pronounced than that of niacin, suggesting a divergence in their mechanisms of action.[1][2] This has led to the hypothesis that some of niacin's lipid-modifying effects may be independent of GPR109a agonism.

Introduction to this compound and GPR109a

GPR109a is a Gi protein-coupled receptor predominantly expressed in adipocytes and immune cells, including microglia.[1][2] Its activation by agonists such as niacin and the endogenous ligand β-hydroxybutyrate leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In adipocytes, this signaling cascade inhibits lipolysis, leading to a reduction in circulating free fatty acids (FFAs). This compound, a tricyclic pyrazole carboxylic acid, was designed as a potent and selective GPR109a agonist to harness this anti-lipolytic effect for the treatment of dyslipidemia.[1]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound at GPR109a

ParameterValueSpeciesAssay TypeReference
EC50 12.9 nMHumanHTRF-cAMP AssayN/A
Binding Affinity (Ki) Data not available---
β-arrestin Recruitment (EC50) Data not available---
Selectivity No significant activity at a panel of other GPCRs and ion channels (IC50s >10 µM)HumanVariousN/A

Table 2: Preclinical In Vivo Efficacy of this compound

SpeciesDosingDurationKey FindingsReference
Rat (fasted)0.001 - 100 mg/kgAcuteDose-dependent reduction in plasma free fatty acid levels.N/A

Table 3: Clinical Trial Data for this compound

PhasePopulationDosingDurationKey FindingsReference
Phase IHealthy VolunteersSingle ascending dosesAcuteRobust, dose-dependent decrease in plasma free fatty acids.[1]
Phase IIDyslipidemic patientsNot specifiedNot specifiedWeak effect on serum lipids (triglycerides, HDL-C) compared to niacin.[1]

GPR109a Signaling Pathways

Activation of GPR109a by an agonist like this compound initiates a cascade of intracellular events. The canonical pathway involves the activation of inhibitory G proteins (Gi/o), leading to the suppression of adenylyl cyclase and a subsequent decrease in cAMP levels. Additionally, GPR109a activation can also trigger a distinct signaling pathway involving β-arrestin recruitment.

GPR109a_Signaling MK1903 This compound GPR109a GPR109a MK1903->GPR109a Binds to Gi Gi/o GPR109a->Gi Activates beta_arrestin β-arrestin GPR109a->beta_arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits Downstream Downstream Signaling beta_arrestin->Downstream ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes

GPR109a signaling pathways initiated by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used to characterize the GPR109a agonist activity of this compound.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Radioligand_Binding_Workflow start Start prep Prepare cell membranes expressing GPR109a start->prep incubate Incubate membranes with: - Fixed concentration of radioligand - Varying concentrations of this compound prep->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify radioactivity of bound radioligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end cAMP_Assay_Workflow start Start plate_cells Plate GPR109a-expressing cells in a multi-well plate start->plate_cells pre_treat Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) plate_cells->pre_treat stimulate Stimulate cells with Forskolin and varying concentrations of this compound pre_treat->stimulate lyse_detect Lyse cells and add HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) stimulate->lyse_detect read_plate Read plate on an HTRF-compatible plate reader lyse_detect->read_plate analyze Analyze data to determine EC50 read_plate->analyze end End analyze->end beta_Arrestin_Workflow start Start transfect Co-transfect cells with GPR109a and a β-arrestin fusion protein (e.g., β-arrestin-GFP) start->transfect plate_cells Plate transfected cells in a multi-well imaging plate transfect->plate_cells stimulate Stimulate cells with varying concentrations of this compound plate_cells->stimulate image Acquire images of the cells using high-content imaging stimulate->image quantify Quantify the translocation of β-arrestin from the cytoplasm to the membrane image->quantify analyze Analyze data to determine EC50 quantify->analyze end End analyze->end

References

MK-1903: A Technical Overview of a Selective GPR109a Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

MK-1903 is a potent and selective full agonist of the G-protein coupled receptor 109a (GPR109a), also known as the hydroxycarboxylic acid receptor 2 (HCA2). Developed as a potential therapeutic agent for dyslipidemia, its primary mechanism of action was intended to mimic the beneficial lipid-modifying effects of niacin, a known GPR109a agonist. Preclinical and early clinical development demonstrated that while this compound effectively reduces plasma free fatty acids (FFAs), it does not produce the significant changes in the broader lipid profile, such as lowering LDL-C and raising HDL-C, that are characteristic of niacin. This pivotal finding has been instrumental in reshaping the understanding of niacin's pharmacology, suggesting that its primary lipid-modifying effects are mediated through pathways independent of GPR109a agonism and FFA suppression. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and development of this compound, presenting available data, experimental methodologies, and key signaling pathways.

Discovery and Medicinal Chemistry

This compound, chemically identified as (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid, emerged from a medicinal chemistry program focused on identifying potent and selective GPR109a agonists.[1][2] The developmental aim was to create a compound that retained the FFA-lowering effect of niacin, which was hypothesized to be the primary driver of its lipid-modifying properties, while potentially offering an improved side-effect profile. This compound is a tricyclic pyrazole carboxylic acid derivative that was identified as a promising candidate due to its high potency and selectivity for GPR109a.[1]

Mechanism of Action

This compound acts as a full agonist at the GPR109a receptor. GPR109a is a Gi/Go-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] In adipocytes, this reduction in cAMP leads to the inhibition of hormone-sensitive lipase, which in turn suppresses the hydrolysis of triglycerides and reduces the release of free fatty acids into the circulation.[1]

Signaling Pathway

The activation of GPR109a by this compound initiates a well-defined intracellular signaling cascade.

GPR109a_Signaling MK1903 This compound GPR109a GPR109a MK1903->GPR109a Binds G_protein Gi/o Protein GPR109a->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates HSL HSL (active) PKA->HSL Phosphorylates (inactivates) Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes HSL_inactive HSL-P (inactive) FFA Free Fatty Acids Triglycerides->FFA Releases

Caption: GPR109a signaling cascade initiated by this compound.

Preclinical and Clinical Development

Preclinical Studies

This compound underwent a series of preclinical evaluations to assess its potency, selectivity, and pharmacokinetic profile.

Table 1: Preclinical Data Summary

ParameterSpeciesValue/Result
Potency
GPR109a EC50-Quantitative data not publicly available
Selectivity
GPR109b Activity-No significant activity reported
Pharmacokinetics Rat
Cmax-Quantitative data not publicly available
Tmax-Quantitative data not publicly available
Half-life (t1/2)-Quantitative data not publicly available
Oral Bioavailability-Quantitative data not publicly available

Preclinical studies indicated that this compound was well-tolerated and did not present any apparent safety concerns, supporting its advancement into clinical trials.[1][2]

Clinical Trials

This compound progressed into Phase I and subsequently Phase II clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in humans.[1][2]

Phase I Studies:

The primary outcome of the Phase I trials was the significant and robust dose-dependent reduction in plasma free fatty acids in human subjects.[1][2]

Table 2: Phase I Clinical Trial - Free Fatty Acid Reduction

DoseTime PointMean FFA Reduction (%)
Specific dosage and time course data not publicly available

Phase II Studies:

Experimental Protocols

Detailed experimental protocols for the key assays used in the development of this compound are crucial for reproducibility and further research.

HTRF cAMP Assay for GPR109a Agonist Potency

This assay is used to determine the potency of compounds like this compound in activating the Gi-coupled GPR109a receptor by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 cells stably expressing human GPR109a

  • Assay buffer (e.g., PBS with 1 mM IBMX)

  • This compound and other test compounds

  • Forskolin

  • HTRF cAMP assay kit (e.g., from Cisbio) containing cAMP-d2 and anti-cAMP cryptate

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation: Culture and harvest CHO-K1-hGPR109a cells. Resuspend the cells in assay buffer to the desired concentration.

  • Compound Plating: Serially dilute this compound in DMSO and then in assay buffer. Add the diluted compound to the assay plate.

  • Cell Addition: Dispense the cell suspension into the wells of the assay plate containing the test compounds.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) diluted in lysis buffer to each well.

  • Second Incubation: Incubate the plate at room temperature for 60 minutes to allow for the competitive binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm) and plot the concentration-response curves to determine the EC50 values for each compound.

HTRF_cAMP_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis Cell_Prep Prepare GPR109a- expressing cells Add_Cells Add cells Cell_Prep->Add_Cells Compound_Prep Serially dilute This compound Add_Compound Add this compound to plate Compound_Prep->Add_Compound Add_Compound->Add_Cells Add_Forskolin Add Forskolin Add_Cells->Add_Forskolin Incubate1 Incubate (30-60 min) Add_Forskolin->Incubate1 Add_Detection Add HTRF detection reagents Incubate1->Add_Detection Incubate2 Incubate (60 min) Add_Detection->Incubate2 Read_Plate Read plate (HTRF) Incubate2->Read_Plate Calculate_Ratio Calculate HTRF ratio Read_Plate->Calculate_Ratio Plot_Curve Plot dose-response curve Calculate_Ratio->Plot_Curve Determine_EC50 Determine EC50 Plot_Curve->Determine_EC50

Caption: Experimental workflow for the HTRF cAMP assay.

Preclinical Pharmacokinetic Study in Rats

This protocol outlines a typical study to determine the pharmacokinetic parameters of this compound in rats following oral administration.

Animals:

  • Male Sprague-Dawley rats

Procedure:

  • Dosing: Administer a single oral dose of this compound formulated in a suitable vehicle to a cohort of rats.

  • Blood Sampling: Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and t1/2 (elimination half-life).

Conclusion

The discovery and development of this compound represent a significant milestone in the study of GPR109a and lipid metabolism. While it did not achieve its primary therapeutic goal of becoming a niacin-mimetic for dyslipidemia, the program provided invaluable insights into the pharmacology of niacin. The finding that potent GPR109a agonism and subsequent FFA lowering are not the primary drivers of niacin's effects on LDL-C and HDL-C has redirected research efforts in this field. The technical data and methodologies associated with this compound's development continue to be a valuable resource for scientists and researchers in the field of drug discovery and metabolic diseases.

References

The Role of MK-1903 in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-1903 is a potent and selective agonist of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2][3] This receptor is the molecular target for niacin (nicotinic acid), a long-used therapeutic for dyslipidemia. Initial preclinical and early-phase clinical studies with this compound demonstrated a robust decrease in plasma free fatty acids (FFAs) in humans.[1][2][3] However, contrary to the long-held "FFA hypothesis" of niacin's action, this potent reduction in FFAs did not translate into clinically meaningful improvements in the broader serum lipid profile, such as reductions in low-density lipoprotein (LDL) cholesterol or increases in high-density lipoprotein (HDL) cholesterol.[4] This guide provides an in-depth technical overview of the mechanism of action of this compound, summarizes the available clinical trial data, and details the experimental protocols used to elucidate its role in fatty acid metabolism. The findings surrounding this compound have been pivotal in refining the scientific understanding of GPR109A signaling and its complex relationship with lipid metabolism, suggesting that the beneficial lipid-modifying effects of niacin may be mediated through pathways independent of GPR109A-driven FFA reduction.[1][2][4]

Mechanism of Action: GPR109A Agonism and Downstream Signaling

This compound exerts its primary effect on fatty acid metabolism through its action as a potent agonist of the GPR109A receptor, which is highly expressed in adipocytes. The binding of this compound to GPR109A initiates a downstream signaling cascade that ultimately leads to the inhibition of lipolysis.

The key steps in this signaling pathway are as follows:

  • Receptor Activation: this compound binds to and activates the GPR109A receptor on the surface of adipocytes.

  • G-protein Coupling: The activated receptor couples to an inhibitory G-protein (Gi/Go).

  • Inhibition of Adenylyl Cyclase: This coupling leads to the inhibition of the enzyme adenylyl cyclase.

  • Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Inactivation of Protein Kinase A (PKA): Lower levels of cAMP lead to a reduction in the activity of protein kinase A (PKA).

  • Dephosphorylation of Hormone-Sensitive Lipase (HSL): PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides. Reduced PKA activity leads to the dephosphorylation and inactivation of HSL.

  • Inhibition of Lipolysis: The inactivation of HSL inhibits the hydrolysis of stored triglycerides into free fatty acids and glycerol.

  • Decreased FFA Release: This culminates in a significant reduction in the release of FFAs from adipose tissue into the bloodstream.

Signaling Pathway Diagram

GPR109A_Signaling cluster_cytosol Cytosol MK1903 This compound GPR109A GPR109A MK1903->GPR109A Binds to Gi Gi/Go GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL_active HSL-P (Active) PKA->HSL_active Phosphorylates (Activates) HSL_inactive HSL (Inactive) HSL_active->HSL_inactive Dephosphorylation Triglycerides Triglycerides HSL_active->Triglycerides Hydrolyzes FFAs Free Fatty Acids Triglycerides->FFAs Releases

Caption: GPR109A signaling cascade initiated by this compound in adipocytes.

Quantitative Data from Clinical Studies

This compound underwent Phase I and Phase II clinical trials to evaluate its safety, tolerability, and efficacy in modulating lipid profiles. While full datasets are not publicly available in comprehensive tables, the outcomes have been consistently reported across multiple publications. The primary finding was a clear divergence between the effect on free fatty acids and the effect on the broader lipid panel.

ParameterEffect of this compoundSource
Plasma Free Fatty Acids (FFAs) Robust and acute decrease[1][2][3]
Low-Density Lipoprotein (LDL) Cholesterol Weak or no significant effect[4]
High-Density Lipoprotein (HDL) Cholesterol Weak or no significant effect[4]
Triglycerides Weak or no significant effect[4]

Summary of Findings:

The clinical data demonstrated that despite being a potent GPR109A agonist and effectively suppressing lipolysis, this compound failed to replicate the full spectrum of lipid-modifying effects seen with niacin. This suggests that the mechanisms by which niacin alters LDL, HDL, and triglyceride levels are likely independent of GPR109A-mediated FFA reduction.[1][4]

Experimental Protocols

Representative Phase II Clinical Trial Protocol (Based on MK1903-004)

This protocol is a representative design for a Phase II clinical trial investigating a GPR109A agonist like this compound in patients with dyslipidemia, based on publicly available information for the MK1903-004 study.

Study Title: A Phase II, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Lipid-Modifying Effect and Tolerability of this compound in Patients with Dyslipidemia.

Objectives:

  • Primary: To evaluate the effect of this compound compared to placebo on the lipid profile (LDL-C, HDL-C, Triglycerides) after a specified treatment period.

  • Secondary: To assess the effect of this compound on plasma free fatty acid levels. To evaluate the safety and tolerability of this compound.

Inclusion Criteria:

  • Male and female participants not of reproductive potential.

  • Diagnosis of dyslipidemia (e.g., elevated LDL-C or triglycerides).

  • Not currently on statin or other lipid-modifying therapy.

Exclusion Criteria:

  • Female participants of reproductive potential, pregnant, or breastfeeding.

  • History of cancer within the last 5 years.

  • Recent history of drug or alcohol abuse.

  • Type 1 or Type 2 diabetes mellitus.

  • Poorly controlled cardiac arrhythmias.

  • Significant kidney or liver disease.

  • Use of medications known to interact with the investigational product.

Study Design:

  • Screening Period: To assess eligibility based on inclusion/exclusion criteria.

  • Placebo Run-in: A period where all participants receive a placebo to establish baseline and ensure compliance.

  • Randomization: Eligible participants are randomly assigned to receive either this compound or a matching placebo.

  • Treatment Period: Participants self-administer the assigned treatment for a predefined duration (e.g., 4-12 weeks).

  • Follow-up: A period after the final dose to monitor for any delayed adverse effects.

Assessments:

  • Lipid Panel: Total cholesterol, LDL-C, HDL-C, and triglycerides measured from fasting blood samples at baseline and specified time points during the treatment period.

  • Free Fatty Acids: Plasma FFA concentrations measured from fasting blood samples.

  • Safety: Monitoring of adverse events, clinical laboratory tests (hematology, chemistry), vital signs, and electrocardiograms (ECGs).

Workflow Diagram for a Representative Clinical Trial

Clinical_Trial_Workflow Start Patient Recruitment Screening Screening (Inclusion/Exclusion Criteria) Start->Screening Informed_Consent Informed Consent Screening->Informed_Consent Placebo_Run_in Placebo Run-in Period Informed_Consent->Placebo_Run_in Randomization Randomization Placebo_Run_in->Randomization Arm_A Treatment Arm: This compound Randomization->Arm_A Group 1 Arm_B Control Arm: Placebo Randomization->Arm_B Group 2 Treatment_Period Treatment Period (e.g., 4-12 weeks) Arm_A->Treatment_Period Arm_B->Treatment_Period Follow_up Follow-up Period Treatment_Period->Follow_up Data_Analysis Data Analysis (Efficacy & Safety) Follow_up->Data_Analysis End End of Study Data_Analysis->End

Caption: A generalized workflow for a Phase II clinical trial.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay Protocol

This assay is used to determine the potency of compounds like this compound as agonists for the GPR109A receptor by measuring changes in intracellular cAMP levels.

Principle: This is a competitive immunoassay. A Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP are used. Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. A high level of endogenous cAMP results in a low HTRF signal, and vice versa.

Materials:

  • CHO-K1 cells stably expressing the human GPR109A receptor.

  • HTRF cAMP assay kit (containing Eu-cryptate anti-cAMP antibody and d2-labeled cAMP).

  • Test compound (this compound) and reference agonist (Niacin).

  • Assay buffer.

  • 384-well low-volume microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Culture GPR109A-expressing CHO-K1 cells to the appropriate confluency. Harvest and resuspend the cells in assay buffer to the desired concentration.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (niacin) in assay buffer.

  • Assay Plating:

    • Dispense a specific volume of the cell suspension into the wells of a 384-well plate.

    • Add the diluted compounds to the respective wells.

    • Include control wells (cells with no compound, and cells with a known activator of adenylyl cyclase like forskolin for Gi-coupled receptors).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for receptor stimulation and changes in intracellular cAMP levels.

  • Lysis and Detection: Add the HTRF detection reagents (Eu-cryptate anti-cAMP antibody and d2-labeled cAMP) to all wells.

  • Second Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the immunoassay to reach equilibrium.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the ratio of the two emission signals and normalize the data. Plot the response versus the compound concentration to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

HTRF_Workflow Start Prepare GPR109A- expressing cells Prepare_Compounds Prepare serial dilutions of this compound and controls Start->Prepare_Compounds Plate_Assay Dispense cells and compounds into 384-well plate Prepare_Compounds->Plate_Assay Incubate_1 Incubate at RT (e.g., 30 min) Plate_Assay->Incubate_1 Add_Reagents Add HTRF detection reagents Incubate_1->Add_Reagents Incubate_2 Incubate at RT (e.g., 60 min) Add_Reagents->Incubate_2 Read_Plate Read plate on HTRF reader Incubate_2->Read_Plate Analyze_Data Calculate signal ratio and determine EC50 Read_Plate->Analyze_Data End End of Assay Analyze_Data->End

References

MK-1903 and its Effect on Adipocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-1903 is a potent and selective agonist of the G-protein coupled receptor 109A (GPR109a), also known as niacin receptor 1 (NIACR1). This receptor is prominently expressed on the surface of adipocytes and is the molecular target for the lipid-modifying effects of nicotinic acid (niacin). The primary and most well-documented effect of this compound on adipocytes is the acute inhibition of lipolysis, the process by which stored triglycerides are broken down into free fatty acids (FFAs) and glycerol. This guide provides a comprehensive overview of the mechanism of action of this compound on adipocytes, detailing the underlying signaling pathways, experimental protocols for its study, and a summary of its observed effects. While developed to replicate the FFA-lowering effects of niacin, clinical studies have revealed that acute inhibition of lipolysis by GPR109a agonism does not fully translate to the broad lipid-modifying benefits of niacin, suggesting a divergence in their mechanisms of action.

Introduction

Adipose tissue plays a crucial role in energy homeostasis, primarily by storing excess energy as triglycerides and releasing free fatty acids during periods of energy demand. The process of lipolysis is tightly regulated by hormonal and neuronal signals. Dysregulation of adipocyte function and FFA metabolism is a hallmark of metabolic diseases such as obesity and type 2 diabetes.

This compound was developed as a full GPR109a agonist with the aim of mimicking the potent FFA-lowering effects of niacin, a long-used therapeutic for dyslipidemia. Activation of GPR109a on adipocytes by agonists like niacin and this compound leads to a rapid and transient reduction in plasma FFA levels.[1][2] This technical guide delves into the specific interactions of this compound with adipocytes, providing a resource for researchers in the field of metabolic disease and drug discovery.

Mechanism of Action of this compound in Adipocytes

The primary effect of this compound on adipocytes is the suppression of lipolysis through the activation of the GPR109a receptor.

GPR109a Signaling Pathway

GPR109a is a Gi/o-coupled receptor. The binding of this compound to GPR109a on the adipocyte plasma membrane initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels, in turn, lead to decreased activity of Protein Kinase A (PKA). PKA is a critical enzyme in the lipolytic pathway as it phosphorylates and activates hormone-sensitive lipase (HSL) and perilipin 1, a protein that coats the lipid droplet and regulates lipase access. By inhibiting this cascade, this compound effectively reduces the breakdown of triglycerides and the subsequent release of FFAs and glycerol from the adipocyte.[3]

GPR109a_Signaling_Pathway cluster_membrane Adipocyte Membrane cluster_cytoplasm Adipocyte Cytoplasm This compound This compound GPR109a GPR109a This compound->GPR109a Binds to Gi Gi GPR109a->Gi Activates Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase PKA PKA cAMP->PKA Activates p-HSL (active) p-HSL (active) PKA->p-HSL (active) Phosphorylates HSL (inactive) HSL (inactive) Triglycerides Triglycerides p-HSL (active)->Triglycerides Hydrolyzes FFAs + Glycerol FFAs + Glycerol Triglycerides->FFAs + Glycerol Releases

Caption: GPR109a signaling pathway in adipocytes activated by this compound.

Quantitative Data on the Effects of this compound

While specific preclinical data on this compound's direct effects on cultured adipocytes are limited in the public domain, its potent agonistic activity on GPR109a and its in vivo effects on plasma FFAs are well-documented.

ParameterOrganism/SystemValueReference
GPR109a Agonism
EC50 for human GPR109aIn vitro assayPotent (specific value not publicly available)[1]
In Vivo Effect on Plasma FFAs
FFA ReductionHumans (Phase 1 Clinical Trial)Robust decrease[1][2]
FFA ReductionHumans (Phase 2 Clinical Trial)Acute lowering[4]

Experimental Protocols

The following are detailed methodologies representative of the key experiments used to characterize the effects of GPR109a agonists like this compound on adipocytes.

Adipocyte Culture and Differentiation

Objective: To obtain mature adipocytes for in vitro experiments. The 3T3-L1 cell line is a common model.

Protocol:

  • Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin).

  • Maintenance (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin).

  • Maturation (Day 4 onwards): Replace the medium every 2 days with DMEM containing 10% FBS. Mature, lipid-laden adipocytes are typically ready for experiments between days 8 and 12.

Adipocyte_Differentiation_Workflow Preadipocytes Preadipocytes Confluence Confluence Preadipocytes->Confluence Culture Induction Differentiation Medium I (IBMX, Dexamethasone, Insulin) Confluence->Induction 2 days post Maintenance Differentiation Medium II (Insulin) Induction->Maintenance 48 hours Mature Adipocytes Mature Adipocytes Maintenance->Mature Adipocytes 4-8 days

Caption: Workflow for the differentiation of 3T3-L1 preadipocytes.
In Vitro Lipolysis Assay

Objective: To quantify the inhibitory effect of this compound on lipolysis by measuring the release of glycerol or free fatty acids.

Protocol:

  • Cell Plating: Plate mature 3T3-L1 adipocytes in 24- or 96-well plates.

  • Starvation: Wash the cells with phosphate-buffered saline (PBS) and incubate in serum-free DMEM for 2-4 hours.

  • Treatment: Replace the medium with Krebs-Ringer bicarbonate buffer containing 2% bovine serum albumin (BSA). Add various concentrations of this compound or vehicle control.

  • Stimulation: To measure the inhibition of stimulated lipolysis, add a lipolytic agent such as isoproterenol (a β-adrenergic agonist) to all wells except the basal control.

  • Incubation: Incubate the plate at 37°C for 1-3 hours.

  • Sample Collection: Collect the incubation medium for analysis.

  • Quantification:

    • Glycerol Release: Measure the glycerol concentration in the medium using a commercial colorimetric or fluorometric assay kit.

    • FFA Release: Measure the FFA concentration in the medium using a commercial non-esterified fatty acid (NEFA) assay kit.

  • Data Analysis: Normalize the glycerol or FFA release to the total protein content of the cells in each well. Calculate the percentage inhibition of lipolysis at each concentration of this compound compared to the stimulated control.

Cyclic AMP (cAMP) Measurement

Objective: To determine the effect of this compound on intracellular cAMP levels.

Protocol:

  • Cell Preparation: Use mature 3T3-L1 adipocytes cultured in multi-well plates.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX for 10-15 minutes to prevent cAMP degradation.

  • Treatment: Add various concentrations of this compound or vehicle control.

  • Stimulation: Add a stimulator of adenylyl cyclase, such as forskolin, to all wells except the basal control.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis: Lyse the cells using the buffer provided in a commercial cAMP assay kit.

  • Quantification: Measure the cAMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or a fluorescence-based assay kit.

  • Data Analysis: Normalize cAMP levels to total protein content and express the results as a percentage of the forskolin-stimulated control.

Western Blot for Hormone-Sensitive Lipase (HSL) Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation state of HSL.

Protocol:

  • Cell Treatment: Treat mature 3T3-L1 adipocytes with this compound and/or a lipolytic stimulus (e.g., isoproterenol) for a specified time (e.g., 15-30 minutes).

  • Cell Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with a primary antibody specific for phosphorylated HSL (e.g., at Ser660).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated HSL signal to the total HSL signal from a parallel blot or after stripping and re-probing the same membrane.

Effect on Adipocyte Differentiation and Gene Expression

The primary role of GPR109a activation in mature adipocytes is the regulation of lipolysis. However, the expression of GPR109a itself can be regulated during adipogenesis. Studies have shown that the expression of GPR109a is linked to the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis. Treatment of preadipocytes with PPARγ agonists can increase GPR109a expression.

The effect of this compound on the differentiation process of preadipocytes is not well-characterized. The transcriptional cascade of adipogenesis involves the sequential activation of key transcription factors, including PPARγ and CCAAT/enhancer-binding protein alpha (C/EBPα). While GPR109a activation is not a primary driver of differentiation, its downstream effects on cellular metabolism could potentially influence this process. Further research is needed to elucidate any direct role of this compound in adipogenesis.

Adipogenesis_Regulation Preadipocyte Preadipocyte CEBPb_d C/EBPβ, C/EBPδ Preadipocyte->CEBPb_d expresses Adipogenic Stimuli Adipogenic Stimuli Adipogenic Stimuli->Preadipocyte PPARg PPARγ CEBPb_d->PPARg induce CEBPa C/EBPα PPARg->CEBPa induces Mature Adipocyte Mature Adipocyte PPARg->Mature Adipocyte drives differentiation to GPR109a_Expression GPR109a Expression PPARg->GPR109a_Expression activates CEBPa->PPARg maintains

Caption: Key transcriptional regulators in adipogenesis and PPARγ's role in GPR109a expression.

Conclusion

This compound is a potent GPR109a agonist that effectively inhibits lipolysis in adipocytes by reducing intracellular cAMP levels and subsequently decreasing the activity of hormone-sensitive lipase. This mechanism leads to a robust but transient decrease in plasma free fatty acids. While this was initially a promising therapeutic strategy for dyslipidemia, clinical findings have demonstrated that this acute anti-lipolytic effect, mediated by GPR109a, is not sufficient to replicate the full spectrum of beneficial lipid modifications observed with niacin. This highlights the complexity of lipid metabolism and suggests that the therapeutic effects of niacin may involve GPR109a-independent pathways. Nevertheless, this compound remains a valuable research tool for elucidating the specific roles of GPR109a signaling in adipocyte biology and overall energy metabolism. The experimental protocols outlined in this guide provide a framework for the continued investigation of GPR109a agonists and their impact on adipocyte function.

References

MK-1903: A Comprehensive Technical Guide to its Selectivity for the HCA2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Selectivity Profile of MK-1903

The selectivity of a compound is a critical determinant of its therapeutic potential, minimizing off-target effects and enhancing its safety profile. This compound has been demonstrated to be a highly selective agonist for the HCA2 receptor.

Receptor/Target Assay Type Parameter Value Reference Compound (Niacin)
HCA2 (GPR109A) HTRF-cAMP AssayEC5012.9 nM51 nM
GPR109B Radioligand Binding% Inhibition @ 10 µMNo significant binding-
Panel of GPCRs & Ion Channels Radioligand BindingIC50>10 µM for all tested-

Table 1: Quantitative analysis of this compound's selectivity for the HCA2 receptor. This table summarizes the potency and selectivity of this compound from functional and binding assays.[2][3]

HCA2 Receptor Signaling Pathway

HCA2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol MK1903 This compound HCA2 HCA2 Receptor MK1903->HCA2 Binds G_protein Gαiβγ HCA2->G_protein Activates beta_arrestin β-arrestin HCA2->beta_arrestin Recruits G_alpha_i Gαi-GTP G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP G_alpha_i->AC Inhibits downstream Downstream Signaling G_beta_gamma->downstream PKA PKA cAMP->PKA Activates beta_arrestin->downstream Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Selectivity Profiling cluster_functional Functional Selectivity cluster_analysis Data Analysis & Interpretation Primary_Assay Functional Assay (e.g., HTRF cAMP) Binding_Assay Radioligand Binding Assay (HCA2 Ki) Primary_Assay->Binding_Assay Selectivity_Panel Off-Target Selectivity Panel (GPCRs, Ion Channels) Primary_Assay->Selectivity_Panel Beta_Arrestin_Assay β-Arrestin Recruitment Assay (EC50, Emax) Primary_Assay->Beta_Arrestin_Assay Data_Analysis Determine EC50, Ki, IC50, Emax Compare to reference compounds Binding_Assay->Data_Analysis Selectivity_Panel->Data_Analysis Beta_Arrestin_Assay->Data_Analysis Conclusion Assess Potency, Selectivity, and Functional Bias Data_Analysis->Conclusion

References

An In-depth Technical Guide to the Pharmacology of MK-1903

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-1903, chemically known as (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid, is a potent and selective agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1] It was developed as a potential therapeutic agent for the treatment of dyslipidemia. This guide provides a comprehensive overview of the pharmacology of this compound, including its mechanism of action, in vitro and in vivo effects, and available clinical data.

Mechanism of Action

This compound exerts its pharmacological effects primarily through the activation of the GPR109A receptor, a Gi/Go-coupled GPCR.[2] The binding of this compound to GPR109A initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP).[2] In adipocytes, this reduction in cAMP levels leads to the inhibition of hormone-sensitive lipase, thereby decreasing the lipolysis of triglycerides and subsequently reducing the release of free fatty acids (FFAs) into the circulation.[1][3]

Signaling Pathways

The primary signaling pathway for this compound is through the GPR109A receptor and subsequent modulation of cAMP levels.

GPR109A_Signaling cluster_cell Adipocyte MK1903 This compound GPR109A GPR109A (HCA2 Receptor) MK1903->GPR109A Binds to Gi Gi/Go Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Catalyzes FFA Free Fatty Acids (FFAs) Lipolysis->FFA Releases

GPR109A Signaling Pathway in Adipocytes.

In addition to its effects in adipocytes, this compound has been shown to exert anti-inflammatory effects in spinal microglia. This action is mediated by the activation of microglial GPR109A, which leads to the suppression of p38 MAPK activity and a reduction in the production of interleukin-18 (IL-18).

Microglia_Signaling cluster_microglia Microglia MK1903 This compound GPR109A Microglial GPR109A MK1903->GPR109A Activates p38_MAPK p38 MAPK Activity GPR109A->p38_MAPK Suppresses IL18 IL-18 Production GPR109A->IL18 Suppresses Neuroinflammation Neuroinflammation p38_MAPK->Neuroinflammation IL18->Neuroinflammation HTRF_cAMP_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Cell_Culture 1. Culture CHO-K1 cells stably expressing GPR109A Dispense_Cells 3. Dispense cells into 384-well plate Cell_Culture->Dispense_Cells Compound_Prep 2. Prepare serial dilutions of this compound in DMSO Add_Compound 4. Add this compound dilutions to cells Compound_Prep->Add_Compound Dispense_Cells->Add_Compound Incubate_1 5. Incubate at room temperature Add_Compound->Incubate_1 Add_Forskolin 6. Add Forskolin to stimulate adenylyl cyclase Incubate_1->Add_Forskolin Incubate_2 7. Incubate at room temperature Add_Forskolin->Incubate_2 Add_Reagents 8. Add HTRF lysis buffer and detection reagents Incubate_2->Add_Reagents Incubate_3 9. Incubate for 1 hour Add_Reagents->Incubate_3 Read_Plate 10. Read plate on HTRF-compatible plate reader (665nm / 620nm) Incubate_3->Read_Plate Analyze_Data 11. Calculate cAMP concentration and determine EC50 values Read_Plate->Analyze_Data

References

Methodological & Application

Application Notes and Protocols for MK-1903 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-1903 is a potent and selective full agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] GPR109A is expressed in various cell types, including adipocytes and immune cells such as monocytes and macrophages.[2][3] Activation of GPR109A by agonists like this compound initiates a signaling cascade that primarily involves the inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This mechanism underlies many of the biological effects of GPR109A activation, including the inhibition of lipolysis in adipocytes and the modulation of inflammatory responses in immune cells.[2][4]

These application notes provide detailed protocols for utilizing this compound in various cell culture-based assays to investigate its effects on GPR109A signaling, cell viability, and inflammatory responses.

Data Presentation

In Vitro Activity of GPR109A Agonists
CompoundTargetAssayCell LineEC50Reference
This compound Human GPR109A cAMP Inhibition CHO-K1 (transfected) 12.9 nM [5](--INVALID-LINK--)
NiacinHuman GPR109AcAMP InhibitionCHO-K1 (transfected)51 nM[5](--INVALID-LINK--)
ButyrateHuman GPR109AApoptosis InductionColon Cancer Cells~1.6 mM[6]
β-hydroxybutyrateHuman GPR109AGPR109A Activation-~0.7 mM[6][7]
MK-0354Human GPR109AGPR109A Activation-1.65 µM[1]
MK-6892Human GPR109AGTPγS Binding-16 nM[1]

Signaling Pathway

GPR109A Signaling Cascade

Activation of GPR109A by this compound triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein. The Gαi subunit dissociates from the Gβγ subunits and inhibits adenylyl cyclase, resulting in decreased production of intracellular cAMP. The Gβγ subunits can also activate downstream signaling pathways. Additionally, GPR109A signaling can involve β-arrestin recruitment, which can mediate receptor internalization and G-protein-independent signaling.[2]

GPR109A_Signaling MK1903 This compound GPR109A GPR109A Receptor MK1903->GPR109A Binds to Gi_protein Gi Protein (αβγ) GPR109A->Gi_protein Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits G_alpha_i Gαi (active) Gi_protein->G_alpha_i Dissociates G_beta_gamma Gβγ Gi_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Inhibition of Lipolysis, Anti-inflammatory Effects) PKA->Downstream Phosphorylates targets leading to Internalization Receptor Internalization beta_arrestin->Internalization

Caption: GPR109A signaling pathway activated by this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Based on the manufacturer's instructions, prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in DMSO. For example, for a 10 mM stock solution of this compound (Molecular Weight: 164.16 g/mol ), dissolve 1.64 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: When preparing working concentrations for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

cAMP Inhibition Assay in GPR109A-expressing Cells

This protocol is designed to measure the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing GPR109A (e.g., HEK293 or CHO cells stably expressing GPR109A).

Materials:

  • GPR109A-expressing cells (e.g., HEK293-GPR109A)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Forskolin

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well white or black clear-bottom tissue culture plates

Experimental Workflow:

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection Seed_Cells Seed GPR109A-expressing cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Pretreat_MK1903 Pre-treat with this compound (various concentrations) Incubate_24h->Pretreat_MK1903 Stimulate_Forskolin Stimulate with Forskolin (in the presence of a PDE inhibitor) Pretreat_MK1903->Stimulate_Forskolin Lyse_Cells Lyse cells Stimulate_Forskolin->Lyse_Cells Measure_cAMP Measure intracellular cAMP levels using a cAMP assay kit Lyse_Cells->Measure_cAMP Analyze_Data Analyze data and determine IC50 Measure_cAMP->Analyze_Data Anti_Inflammatory_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection Seed_Macrophages Seed macrophages in a 24-well plate Incubate_24h Incubate for 24 hours Seed_Macrophages->Incubate_24h Pretreat_MK1903 Pre-treat with this compound (various concentrations) Incubate_24h->Pretreat_MK1903 Stimulate_LPS Stimulate with LPS Pretreat_MK1903->Stimulate_LPS Incubate_Stimulation Incubate for 4-24 hours Stimulate_LPS->Incubate_Stimulation Collect_Supernatant Collect cell culture supernatant Incubate_Stimulation->Collect_Supernatant Measure_Cytokines Measure cytokine levels (TNF-α, IL-6) using ELISA Collect_Supernatant->Measure_Cytokines Analyze_Data Analyze data and determine inhibitory effect Measure_Cytokines->Analyze_Data

References

MK-1903 Application Notes and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing MK-1903, a potent and selective full agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A, in various in vitro settings. This compound serves as a valuable tool for investigating the roles of GPR109A in metabolic and inflammatory pathways.

Mechanism of Action

This compound activates the Gαi/o-coupled receptor GPR109A. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is central to the anti-lipolytic effects observed in adipocytes and the anti-inflammatory responses in immune cells such as macrophages and microglia.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in various in vitro assays. This data is essential for designing experiments and interpreting results.

Cell LineAssay TypeParameterEffective ConcentrationCitation
CHO-K1 (expressing human GPR109A)HTRF-cAMP AssayEC5012.9 nM[1]
3T3-L1 AdipocytesLipolysis Assay (Glycerol Release)Inhibition of LipolysisConcentration-dependentGeneral Protocol
RAW 264.7 MacrophagesCytokine Release Assay (e.g., TNF-α, IL-6)Inhibition of LPS-induced cytokine releaseConcentration-dependentGeneral Protocol
BV-2 MicrogliaMicroglia Activation Assay (e.g., NO production)Inhibition of LPS-induced activationConcentration-dependentGeneral Protocol

Experimental Protocols

GPR109A-Mediated cAMP Inhibition Assay in CHO-K1 Cells

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the inhibition of forskolin-stimulated cAMP production in Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A.

Materials:

  • CHO-K1 cells stably expressing human GPR109A

  • Cell culture medium (e.g., Ham's F12, 10% FBS, antibiotics)

  • Assay buffer (e.g., HBSS, 20 mM HEPES, 0.1% BSA, 500 µM IBMX)

  • This compound

  • Forskolin

  • HTRF cAMP detection kit

  • 384-well white plates

Procedure:

  • Cell Culture: Culture CHO-K1-hGPR109A cells in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Harvest cells and seed them into 384-well white plates at a density of 5,000-10,000 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay: a. Aspirate the culture medium from the wells. b. Add 5 µL of the this compound serial dilutions to the respective wells. c. Add 5 µL of forskolin solution (to a final concentration that stimulates 80% of maximal cAMP production) to all wells except the basal control. d. Incubate the plate at room temperature for 30 minutes. e. Add 10 µL of the HTRF cAMP detection reagents (d2-cAMP and anti-cAMP cryptate) to each well. f. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the log concentration of this compound to determine the EC50 value.

Anti-Lipolysis Assay in 3T3-L1 Adipocytes

This protocol outlines the measurement of glycerol release from differentiated 3T3-L1 adipocytes to assess the anti-lipolytic effect of this compound.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)

  • This compound

  • Isoproterenol (or other lipolytic agent)

  • Glycerol detection reagent

  • 96-well plates

Procedure:

  • Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and differentiate them into mature adipocytes using a standard protocol (e.g., using a cocktail of insulin, dexamethasone, and IBMX).

  • Assay: a. Wash the differentiated adipocytes twice with assay buffer. b. Pre-incubate the cells with various concentrations of this compound in assay buffer for 30 minutes at 37°C. c. Stimulate lipolysis by adding a submaximal concentration of isoproterenol (e.g., 1 µM) to the wells (except for the basal control) and incubate for 1-2 hours at 37°C. d. Collect the supernatant from each well.

  • Glycerol Measurement: a. Add the collected supernatant to a new 96-well plate. b. Add the glycerol detection reagent to each well. c. Incubate according to the manufacturer's instructions. d. Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Data Analysis: Generate a standard curve using known glycerol concentrations. Calculate the amount of glycerol released in each sample and express the results as a percentage of the isoproterenol-stimulated control.

Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol describes how to evaluate the anti-inflammatory effect of this compound by measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine production in RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture medium (e.g., DMEM, 10% FBS, antibiotics)

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: a. Pre-treat the cells with various concentrations of this compound for 1-2 hours. b. Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include a vehicle control (no LPS, no this compound) and an LPS-only control.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Cytokine Measurement: Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Plot the cytokine concentration against the concentration of this compound to determine the inhibitory effect.

Microglia Activation Assay in BV-2 Cells

This protocol is designed to assess the effect of this compound on the activation of BV-2 microglial cells, typically measured by the production of nitric oxide (NO).

Materials:

  • BV-2 microglial cells

  • Cell culture medium (e.g., DMEM, 10% FBS, antibiotics)

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Plate BV-2 cells in 96-well plates at a density of 4 x 10^4 to 5 x 10^4 cells/well and allow them to attach overnight.

  • Treatment: a. Pre-incubate the cells with different concentrations of this compound for 1-2 hours. b. Induce inflammation by adding LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Nitric Oxide Measurement: a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess reagent to each supernatant sample in a new 96-well plate. c. Incubate for 10-15 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in each sample and express the results as a percentage of the LPS-stimulated control.

Visualizations

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR109A GPR109A This compound->GPR109A Binds to G_alpha_i Gαi GPR109A->G_alpha_i Activates AC Adenylyl Cyclase ATP ATP G_alpha_i->AC Inhibits G_beta_gamma Gβγ cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., ↓ Lipolysis, ↓ Inflammation) PKA->Response Leads to

Caption: GPR109A Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., 3T3-L1, RAW 264.7, BV-2) Cell_Seeding 3. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Serial Dilutions Pre_treatment 4. Pre-treat with This compound Compound_Prep->Pre_treatment Cell_Seeding->Pre_treatment Stimulation 5. Stimulate with Agonist (e.g., LPS) Pre_treatment->Stimulation Incubation 6. Incubate for Defined Period Stimulation->Incubation Data_Collection 7. Collect Supernatant or Lyse Cells Incubation->Data_Collection Assay 8. Perform Specific Assay (ELISA, Griess, etc.) Data_Collection->Assay Data_Analysis 9. Analyze Data & Determine IC50/EC50 Assay->Data_Analysis

Caption: General Experimental Workflow for In Vitro Assays.

References

MK-1903: Solubility Profile and Protocols for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MK-1903 is a potent and selective full agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as G protein-coupled receptor 109A (GPR109A).[1] It demonstrates significantly greater potency than niacin in whole-cell assays.[1] Notably, this compound shows no binding affinity for the GRP109B receptor.[1] This selective agonism makes this compound a valuable tool for investigating the signaling pathways and physiological roles of HCA2, which is involved in processes such as lowering free fatty acids.[2][3] This document provides detailed information on the solubility of this compound in commonly used laboratory solvents, along with protocols for its preparation and use in research applications.

Quantitative Solubility Data

The solubility of this compound has been determined in dimethyl sulfoxide (DMSO) and ethanol. The following table summarizes the maximum concentration to which this compound can be dissolved in these solvents.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO100[1]16.42
Ethanol50[1]8.21

Note: The molecular weight of this compound is 164.16 g/mol .[1]

Signaling Pathway of this compound

This compound exerts its effects by activating the HCA2 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

MK1903_Signaling_Pathway cluster_cell Adipocyte MK1903 This compound HCA2 HCA2 Receptor (GPR109A) MK1903->HCA2 G_protein Gi/o Protein HCA2->G_protein AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HSL HSL Inactivation PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids Lipolysis->FFA

Caption: this compound signaling pathway via the HCA2 receptor.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of stock solutions of this compound in DMSO and ethanol.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Ethanol

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Determine the required amount of this compound: Based on the desired stock concentration and final volume, calculate the mass of this compound needed. For example, to prepare 1 mL of a 100 mM stock solution in DMSO, you would need 16.42 mg of this compound.

  • Weigh the this compound: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile vial.

  • Add the solvent: Add the appropriate volume of either DMSO or ethanol to the vial containing the this compound powder.

  • Dissolve the compound: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution, but care should be taken to avoid degradation.

  • Storage: Store the stock solution at -20°C for long-term storage. For short-term storage (up to a few days), 4°C is acceptable.[1] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Stock_Solution_Workflow cluster_prep Stock Solution Preparation start Start calculate Calculate Mass of this compound start->calculate weigh Weigh this compound calculate->weigh add_solvent Add DMSO or Ethanol weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_solubility Visually Inspect for Complete Dissolution dissolve->check_solubility check_solubility->dissolve No aliquot Aliquot into Smaller Volumes check_solubility->aliquot Yes store Store at -20°C aliquot->store end End store->end

References

Application Notes and Protocols for MK-1903 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-1903 is a potent and selective full agonist of the hydroxycarboxylic acid receptor 2 (HCA2), also known as G protein-coupled receptor 109A (GPR109A).[1] GPR109A is a Gi protein-coupled receptor that is activated by niacin and the gut microbial metabolite butyrate. Activation of GPR109A has been shown to mediate anti-inflammatory and tumor-suppressive effects, particularly in the context of colon and breast cancer. These findings suggest that GPR109A is a potential therapeutic target for cancer treatment, and agonists like this compound are valuable tools for preclinical research in mouse models.

These application notes provide a comprehensive overview of the available information on the administration of this compound in mouse models, including its mechanism of action, potential applications in cancer research, and generalized protocols for its use.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the activation of GPR109A. Upon binding of this compound, the Gi alpha subunit of the G protein is released, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. In the context of cancer, this signaling cascade can induce apoptosis and inhibit cell survival pathways.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR109A GPR109A (HCA2) G_protein Gi Protein AC Adenylyl Cyclase cAMP cAMP Apoptosis Apoptosis Cell_Survival Cell Survival

Caption: GPR109A signaling pathway activated by this compound.

Application in Cancer Mouse Models

Experimental Protocols

The following are generalized protocols for the administration of this compound to mice, based on common laboratory practices and the known properties of the compound. Researchers should optimize these protocols for their specific experimental needs.

Formulation of this compound for Oral Administration

This compound is soluble in DMSO (to 100 mM) and ethanol (to 50 mM). For in vivo studies, it is crucial to use a vehicle that is safe and well-tolerated by the animals. A common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a suitable aqueous vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile, pH 7.4

  • Corn oil (optional, for suspension)

  • 0.5% (w/v) Methylcellulose (MC) in sterile water (optional, for suspension)

Protocol:

  • Dissolving in DMSO: Weigh the desired amount of this compound and dissolve it in a small volume of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Dilution in Vehicle: For administration, dilute the DMSO stock solution with a suitable vehicle such as PBS. To minimize DMSO toxicity, the final concentration of DMSO in the administered solution should be kept low (ideally ≤5%). For example, to achieve a final dosing solution of 1 mg/mL with 5% DMSO, dilute 100 µL of the 10 mg/mL DMSO stock into 900 µL of sterile PBS.

  • Suspension Preparation (Alternative): If a suspension is preferred, the DMSO stock can be diluted in a vehicle like 0.5% methylcellulose or corn oil. Ensure the suspension is homogenous by vigorous vortexing before each administration.

Administration via Oral Gavage

Oral gavage is a common and precise method for administering compounds to mice.

Materials:

  • Prepared this compound dosing solution/suspension

  • Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip for adult mice)

  • Syringes (1 mL)

  • Mouse restraint device (optional)

Protocol:

  • Animal Handling: Accustom the mice to handling prior to the experiment to minimize stress.

  • Dose Calculation: Calculate the required volume of the dosing solution based on the mouse's body weight and the target dose (e.g., mg/kg). A typical gavage volume for an adult mouse is 5-10 mL/kg.

  • Filling the Syringe: Draw the calculated volume of the this compound solution/suspension into the syringe fitted with the gavage needle. Ensure there are no air bubbles.

  • Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Procedure: Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The needle should pass with minimal resistance.

  • Administration: Once the needle is in the esophagus (approximately at the level of the last rib), slowly administer the solution.

  • Post-Administration Monitoring: Observe the mouse for a few minutes after gavage to ensure there are no signs of distress or respiratory complications.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous, orthotopic) Animal_Acclimation->Tumor_Implantation Randomization Tumor Growth & Randomization Tumor_Implantation->Randomization MK1903_Admin This compound Administration (e.g., Oral Gavage) Randomization->MK1903_Admin Vehicle_Admin Vehicle Administration (Control Group) Randomization->Vehicle_Admin Monitoring Monitor Tumor Growth & Body Weight MK1903_Admin->Monitoring Vehicle_Admin->Monitoring Endpoint Endpoint Criteria Met (e.g., tumor size, study duration) Monitoring->Endpoint Tissue_Collection Tissue Collection & Analysis (Tumor, Blood, etc.) Endpoint->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

Caption: General workflow for an in vivo efficacy study.

Data Presentation

As of the last search, specific quantitative data from studies using this compound in mouse cancer models are not publicly available. However, data from studies using niacin, which also activates GPR109A, can provide an indication of the potential efficacy. The following tables are examples of how to structure quantitative data from such studies.

Table 1: Example of Dosing Regimen for a GPR109A Agonist in a Mouse Xenograft Model

ParameterDescription
Compound Niacin (as a surrogate for this compound)
Mouse Strain Athymic Nude Mice
Tumor Model Subcutaneous xenograft of human breast cancer cells (e.g., MDA-MB-231)
Dosing Vehicle 0.5% Methylcellulose in sterile water
Dose Level 50 mg/kg
Route of Administration Oral Gavage
Dosing Frequency Once daily
Treatment Duration 28 days

Table 2: Example of Efficacy Data for a GPR109A Agonist in a Mouse Xenograft Model

Treatment GroupNMean Tumor Volume at Day 28 (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control 101500 ± 150-+5.0 ± 1.5
Niacin (50 mg/kg) 10750 ± 10050+4.5 ± 2.0

Note: The data presented in Tables 1 and 2 are hypothetical and for illustrative purposes only. They are based on typical outcomes from preclinical oncology studies and the known effects of GPR109A activation.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of GPR109A in various physiological and pathological processes, including cancer. The protocols outlined in these application notes provide a starting point for researchers to design and conduct in vivo studies in mouse models. Careful optimization of the formulation, dose, and administration schedule is essential for obtaining robust and reproducible results. Future studies are warranted to elucidate the specific efficacy of this compound in different cancer models and to further validate GPR109A as a therapeutic target in oncology.

References

Application Notes and Protocols for Measuring GPR109a Activation by MK-1903

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPR109a (G-protein coupled receptor 109a), also known as hydroxycarboxylic acid receptor 2 (HCA2), is a Gαi/o-coupled receptor that has garnered significant interest as a therapeutic target for dyslipidemia and inflammation.[1] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Furthermore, GPR109a activation can also trigger signaling through a β-arrestin-dependent pathway.[2]

MK-1903 is a potent and selective synthetic agonist of GPR109a.[3][4] It has been demonstrated to effectively lower plasma free fatty acids (FFAs) in human clinical trials, a key downstream effect of GPR109a activation in adipocytes. However, unlike the endogenous ligand niacin, this compound does not produce the same effects on the overall lipid profile (LDL-c, HDL-c, and triglycerides), suggesting that some of niacin's lipid-modifying effects may be GPR109a-independent.

These application notes provide detailed protocols for various in vitro assays to quantify the activation of GPR109a by this compound, enabling researchers to characterize its potency and signaling profile. The assays described herein are fundamental for screening and lead optimization in drug discovery programs targeting GPR109a.

GPR109a Signaling Pathways

Activation of GPR109a by an agonist like this compound initiates two primary signaling cascades: the canonical Gαi/o-mediated pathway and the β-arrestin pathway.

GPR109a_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Effects MK1903 This compound GPR109a GPR109a MK1903->GPR109a binds G_protein Gαi/oβγ GPR109a->G_protein activates GRK GRK GPR109a->GRK activates beta_arrestin β-arrestin GPR109a->beta_arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC PKA PKA cAMP->PKA activates Lipolysis Inhibition of Lipolysis PKA->Lipolysis inhibits GRK->GPR109a phosphorylates Inflammation Modulation of Inflammation beta_arrestin->Inflammation

Caption: GPR109a signaling pathways activated by this compound.

Quantitative Data Summary

The following table summarizes the potency of this compound in activating GPR109a across different functional assays.

Assay TypeCell LineParameterThis compound ValueReference Compound (Niacin)
cAMP InhibitionCHO-K1 (GPR109a stable)IC50~10-100 nM (estimated)[5]~300 nM[5]
β-Arrestin RecruitmentHEK293T (GPR109a transient)EC50Potent (specific value not available)Potent[6]
Calcium MobilizationCHO-K1 (GPR109a stable, Gα16 co-expressed)EC50Potent (specific value not available)Potent
Free Fatty Acid Release Inhibition3T3-L1 AdipocytesEC50Potent (specific value not available)Potent

Experimental Protocols

cAMP Inhibition Assay

This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) stimulated by forskolin in cells expressing GPR109a.[5][7][8]

cAMP_Workflow cell_seeding Seed CHO-K1 cells stably expressing GPR109a cell_culture Culture overnight cell_seeding->cell_culture stimulation Add this compound and Forskolin to cells cell_culture->stimulation compound_prep Prepare serial dilutions of this compound compound_prep->stimulation incubation Incubate at 37°C stimulation->incubation lysis_detection Lyse cells and add cAMP detection reagents incubation->lysis_detection readout Measure signal (e.g., luminescence, fluorescence) lysis_detection->readout analysis Calculate IC50 values readout->analysis

Caption: Workflow for the GPR109a cAMP inhibition assay.

Materials:

  • CHO-K1 cells stably expressing human GPR109a

  • Cell culture medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Forskolin

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor-based)

  • 384-well white opaque plates

Protocol:

  • Cell Seeding: Seed CHO-K1-GPR109a cells into 384-well plates at a density of 5,000-10,000 cells/well and culture overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentrations should typically range from 1 pM to 10 µM.

  • Assay Initiation:

    • Remove culture medium from the wells.

    • Add 10 µL of assay buffer containing a fixed concentration of forskolin (e.g., 5 µM, to stimulate adenylyl cyclase) and 10 µL of the this compound serial dilutions to the respective wells.[5]

    • Include control wells with forskolin only (maximum stimulation) and buffer only (basal).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and detect intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the log concentration of this compound. Calculate the IC50 value using a sigmoidal dose-response curve fit.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR109a receptor.

bArrestin_Workflow transfection Co-transfect HEK293T cells with GPR109a and β-arrestin constructs cell_seeding Seed transfected cells into plates transfection->cell_seeding stimulation Add this compound to cells cell_seeding->stimulation compound_prep Prepare serial dilutions of this compound compound_prep->stimulation incubation Incubate at 37°C stimulation->incubation detection Add detection substrate incubation->detection readout Measure luminescence or fluorescence detection->readout analysis Calculate EC50 values readout->analysis

Caption: Workflow for the GPR109a β-arrestin recruitment assay.

Materials:

  • HEK293T cells

  • Expression plasmids for GPR109a and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay system)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer

  • This compound

  • β-arrestin detection kit

  • 384-well white opaque plates

Protocol:

  • Transfection: Co-transfect HEK293T cells with the GPR109a and β-arrestin expression plasmids according to the manufacturer's protocol.

  • Cell Seeding: After 24-48 hours, seed the transfected cells into 384-well plates at an optimized density.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Stimulation: Add the this compound dilutions to the cells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Detection: Add the detection reagents as per the assay kit's instructions.

  • Data Analysis: Measure the luminescent or fluorescent signal and plot the response against the log concentration of this compound to determine the EC50 value.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium upon GPR109a activation, typically in cells co-expressing a promiscuous G-protein like Gα16.[9]

Calcium_Workflow transfection Co-transfect CHO-K1 cells with GPR109a and Gα16 cell_seeding Seed transfected cells transfection->cell_seeding dye_loading Load cells with a calcium-sensitive dye cell_seeding->dye_loading stimulation_readout Add this compound and immediately measure fluorescence kinetics dye_loading->stimulation_readout compound_prep Prepare serial dilutions of this compound compound_prep->stimulation_readout analysis Calculate EC50 values stimulation_readout->analysis

Caption: Workflow for the GPR109a calcium mobilization assay.

Materials:

  • CHO-K1 or HEK293T cells

  • Expression plasmids for GPR109a and Gα16

  • Transfection reagent

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • This compound

  • 96- or 384-well black-walled, clear-bottom plates

  • Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Transfection and Seeding: Co-transfect cells with GPR109a and Gα16 plasmids and seed into plates.

  • Dye Loading: The next day, remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Measurement: Place the cell plate in the fluorescence plate reader. Add the this compound dilutions to the wells and immediately measure the fluorescence intensity over time (typically for 60-120 seconds).

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the log concentration of this compound to calculate the EC50 value.

Free Fatty Acid (FFA) Release Inhibition Assay

This assay measures the inhibition of isoproterenol-stimulated lipolysis in differentiated 3T3-L1 adipocytes by this compound.[10]

FFA_Workflow differentiation Differentiate 3T3-L1 preadipocytes into mature adipocytes pre_incubation Pre-incubate adipocytes with serial dilutions of this compound differentiation->pre_incubation stimulation Stimulate with Isoproterenol pre_incubation->stimulation incubation Incubate at 37°C stimulation->incubation supernatant_collection Collect supernatant incubation->supernatant_collection ffa_detection Measure FFA concentration in supernatant supernatant_collection->ffa_detection analysis Calculate IC50 values ffa_detection->analysis

Caption: Workflow for the free fatty acid release inhibition assay.

Materials:

  • Differentiated 3T3-L1 adipocytes in 96-well plates

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer with 2% BSA)

  • This compound

  • Isoproterenol

  • FFA detection kit

Protocol:

  • Cell Culture: Differentiate 3T3-L1 preadipocytes into mature adipocytes in 96-well plates.

  • Pre-incubation: Wash the adipocytes with assay buffer. Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.

  • Stimulation: Add isoproterenol (e.g., 1 µM) to stimulate lipolysis and incubate for 1-2 hours at 37°C.

  • Supernatant Collection: Carefully collect the supernatant from each well.

  • FFA Measurement: Determine the FFA concentration in the supernatant using a commercially available FFA detection kit.

  • Data Analysis: Plot the percentage of inhibition of isoproterenol-stimulated FFA release against the log concentration of this compound to calculate the IC50 value.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for characterizing the activation of GPR109a by this compound. By employing a combination of these assays, researchers can gain valuable insights into the potency, efficacy, and signaling profile of this compound and other GPR109a agonists. This information is critical for advancing the development of novel therapeutics targeting this important receptor.

References

Application Note: Determination of MK-1903 Potency using a cAMP Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-1903 is a potent and selective full agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A, a G-protein coupled receptor (GPCR).[1][2] The activation of HCA2 is of significant interest for therapeutic applications. This application note provides a detailed protocol for determining the potency of this compound by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentration.[3][4][5] Therefore, a common method to assess the potency of GPR109A agonists like this compound is to first stimulate adenylyl cyclase with forskolin to elevate basal cAMP levels and then measure the agonist's ability to counteract this increase. Various commercially available cAMP assay kits, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Förster Resonance Energy Transfer (FRET), or luminescence, can be employed for this purpose.[3][4][6][7][8][9]

GPR109A Signaling Pathway

GPR109A_Signaling cluster_membrane Cell Membrane MK1903 This compound GPR109A GPR109A (HCA2) MK1903->GPR109A binds Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets

Caption: GPR109A signaling pathway upon activation by this compound.

Data Presentation

The potency of this compound can be quantified by its half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response. The following table summarizes the reported potency of this compound in comparison to niacin, another GPR109A agonist.[2]

CompoundTargetAssay TypeEC50 (nM)
This compoundGPR109A (HCA2)Whole Cell HTRF-cAMP12.9
NiacinGPR109A (HCA2)Whole Cell HTRF-cAMP51

Experimental Protocols

This section outlines a general protocol for determining the potency of this compound using a commercially available cAMP assay kit in a cell line expressing GPR109A.

Materials and Reagents
  • Cell Line: A suitable mammalian cell line (e.g., CHO or HEK293) stably expressing human GPR109A.

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent if required.

  • This compound: To be dissolved in a suitable solvent like DMSO to prepare a stock solution.[2]

  • Forskolin: To stimulate adenylyl cyclase.

  • cAMP Assay Kit: A competitive immunoassay kit for cAMP detection (e.g., HTRF, luminescence-based).

  • Assay Buffer: As recommended by the cAMP assay kit manufacturer.

  • Multi-well plates: 96- or 384-well white opaque plates suitable for luminescence or fluorescence reading.

  • Plate reader: Capable of detecting the signal generated by the chosen cAMP assay kit.

Experimental Workflow

cAMP_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A Seed GPR109A-expressing cells into multi-well plates B Incubate cells overnight to allow attachment A->B D Add this compound dilutions to the cells B->D C Prepare serial dilutions of this compound C->D E Incubate for a defined period D->E F Add Forskolin to all wells (except negative control) E->F G Incubate to stimulate cAMP production F->G H Lyse cells and add cAMP detection reagents G->H I Incubate as per kit instructions H->I J Read plate on a compatible plate reader I->J K Plot dose-response curve (% inhibition vs. [this compound]) J->K L Calculate EC50 value K->L

Caption: Experimental workflow for the cAMP assay.

Detailed Protocol
  • Cell Seeding:

    • Harvest GPR109A-expressing cells and resuspend them in fresh culture medium.

    • Seed the cells into a 96- or 384-well plate at a predetermined optimal density.

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations. Also include a vehicle control (DMSO alone).

  • Agonist Treatment:

    • Carefully remove the culture medium from the wells.

    • Add the prepared this compound dilutions to the respective wells.

    • Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Forskolin Stimulation:

    • Prepare a working solution of forskolin in assay buffer.

    • Add the forskolin solution to all wells, except for the negative control wells (which will determine the basal cAMP level). The final concentration of forskolin should be one that elicits a submaximal stimulation of cAMP production.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Follow the instructions provided with the commercial cAMP assay kit. This typically involves lysing the cells and adding the detection reagents.

    • Incubate the plate for the recommended time to allow the detection reaction to occur.

  • Data Acquisition:

    • Read the plate using a plate reader compatible with the chosen assay technology (e.g., HTRF reader, luminometer).

  • Data Analysis:

    • The raw data will be inversely proportional to the intracellular cAMP concentration.

    • Normalize the data by setting the signal from the forskolin-only treated cells as 0% inhibition and the signal from the basal (no forskolin) cells as 100% inhibition.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value for this compound.

Conclusion

This application note provides a comprehensive guide for determining the potency of the GPR109A agonist this compound using a cAMP assay. The provided protocol and background information will enable researchers to accurately characterize the activity of this compound and other potential GPR109A modulators. The superior potency of this compound compared to niacin, as demonstrated in cAMP assays, highlights its potential as a valuable research tool and therapeutic candidate.[2]

References

Application Notes and Protocols for Studying Immune Cell Function with MK-1903

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-1903 is a potent and selective agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is expressed on various immune cells, including monocytes, macrophages, microglia, and neutrophils, as well as adipocytes. Activation of GPR109A by agonists like this compound has been shown to exert significant anti-inflammatory effects, making it a valuable tool for studying immune cell function and for the development of therapeutics targeting inflammatory diseases.

These application notes provide detailed protocols for utilizing this compound to investigate its effects on macrophage polarization, cytokine production, and T-cell activation.

Mechanism of Action

This compound binds to and activates the GPR109A receptor, which is coupled to an inhibitory G-protein (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream of this, GPR109A activation has been shown to modulate several key inflammatory signaling pathways, including:

  • Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: GPR109A activation can prevent the phosphorylation and degradation of IκBα, which in turn sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[1]

  • Inhibition of Mitogen-Activated Protein Kinase (MAPK) Signaling: Activation of GPR109A has been demonstrated to suppress the phosphorylation of p38 MAPK, a key kinase involved in the production of inflammatory mediators.

  • Modulation of Akt/mTOR Signaling: GPR109A agonism can inhibit the phosphorylation of Akt and mTOR, pathways involved in cell survival, proliferation, and inflammation.

The culmination of these signaling events is a potent anti-inflammatory response, characterized by reduced production of pro-inflammatory cytokines and a potential shift in macrophage polarization towards an anti-inflammatory M2 phenotype.[2][3]

Data Presentation

Table 1: Effect of GPR109A Agonists on Pro-inflammatory Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

CytokineGPR109A Agonist TreatmentFold Change vs. LPS ControlReference
TNF-αNiacin↓ 1.5 - 2.5[4]
IL-6Niacin↓ 1.8 - 2.8[4]
IL-1βNiacin↓ 1.6 - 2.6[4]
MCP-1Niacin↓ 1.7 - 2.7[1]

Table 2: Effect of GPR109A Deficiency on Macrophage Polarization

Macrophage TypeGenotypePercentage of Total MacrophagesReference
M1 (Pro-inflammatory)Wild-Type10.55%[2]
M1 (Pro-inflammatory)Gpr109a -/-21.48%[2]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Macrophage Polarization and Cytokine Production

This protocol details the methodology to assess the effect of this compound on the polarization and inflammatory response of human monocyte-derived macrophages (hMDMs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)

  • Lipopolysaccharide (LPS)

  • Recombinant Human IL-4

  • Recombinant Human IL-10

  • This compound (dissolved in DMSO)

  • TRIzol™ Reagent

  • qRT-PCR reagents and primers for M1 (e.g., TNF, IL6, NOS2) and M2 (e.g., ARG1, CD206, IL10) markers

  • ELISA kits for TNF-α, IL-6, and IL-10

  • Flow cytometry antibodies for M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) markers

Procedure:

  • Isolation and Differentiation of Human Monocytes:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.

    • Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.

    • Culture purified monocytes in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 6-7 days to differentiate them into naive (M0) macrophages. Replace the medium every 2-3 days.

  • Macrophage Polarization and this compound Treatment:

    • After differentiation, seed M0 macrophages into appropriate culture plates (e.g., 6-well plates for RNA/protein, 96-well plates for ELISA).

    • To induce M1 polarization, treat the cells with 100 ng/mL LPS.

    • To induce M2 polarization, treat the cells with 20 ng/mL IL-4 and 20 ng/mL IL-10.

    • Concurrently with the polarizing stimuli, treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) or a vehicle control (DMSO).

    • Incubate the cells for 24-48 hours.

  • Analysis of Macrophage Polarization and Cytokine Production:

    • Quantitative Real-Time PCR (qRT-PCR):

      • After 24 hours of treatment, lyse the cells with TRIzol™ Reagent and extract total RNA.

      • Synthesize cDNA and perform qRT-PCR to analyze the gene expression of M1 and M2 markers.

    • Enzyme-Linked Immunosorbent Assay (ELISA):

      • After 24-48 hours of treatment, collect the cell culture supernatants.

      • Measure the concentration of secreted TNF-α, IL-6 (as M1 markers), and IL-10 (as an M2 marker) using commercially available ELISA kits.

    • Flow Cytometry:

      • After 48 hours of treatment, detach the cells and stain with fluorescently labeled antibodies against M1 and M2 surface markers.

      • Analyze the cell populations using a flow cytometer.

Protocol 2: Investigation of this compound's Effect on T-Cell Activation and Proliferation

This protocol outlines a method to determine if this compound can modulate T-cell activation and proliferation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T-Cell Enrichment Cocktail

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Anti-CD3 antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • This compound (dissolved in DMSO)

  • Cell Proliferation Dye (e.g., CFSE or CellTrace™ Violet)

  • Flow cytometry antibodies for activation markers (e.g., CD25, CD69)

  • ELISA kits for IFN-γ and IL-2

Procedure:

  • Isolation and Labeling of T-Cells:

    • Isolate PBMCs from healthy donor blood.

    • Enrich for T-cells using the RosetteSep™ Human T-Cell Enrichment Cocktail.

    • Label the purified T-cells with a cell proliferation dye according to the manufacturer's instructions.

  • T-Cell Activation and this compound Treatment:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash the plate with sterile PBS before use.

    • Seed the labeled T-cells into the anti-CD3 coated plate.

    • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells.

    • Treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) or a vehicle control (DMSO).

    • Incubate the cells for 3-5 days.

  • Analysis of T-Cell Activation and Proliferation:

    • Flow Cytometry:

      • After 3-5 days, harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers (CD25 and CD69).

      • Analyze the cells by flow cytometry to determine the percentage of activated T-cells and to assess proliferation by measuring the dilution of the cell proliferation dye.

    • ELISA:

      • Collect the cell culture supernatants at 48-72 hours post-stimulation.

      • Measure the concentration of secreted IFN-γ and IL-2 using ELISA kits.

Visualizations

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound GPR109A GPR109A This compound->GPR109A binds Gi Gi GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits IKK IκB Kinase Gi->IKK inhibits p38 p38 MAPK Gi->p38 inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates IkBa IκBα IKK->IkBa phosphorylates (inhibited) NFkB NF-κB IkBa->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocation (inhibited) Gene_Expression Pro-inflammatory Gene Expression p38->Gene_Expression activates NFkB_nuc->Gene_Expression activates

Caption: this compound signaling pathway in immune cells.

Macrophage_Polarization_Workflow cluster_prep Cell Preparation cluster_treatment Treatment (24-48h) cluster_analysis Analysis PBMC Isolate PBMCs Monocytes Enrich Monocytes PBMC->Monocytes M0 Differentiate to M0 (M-CSF, 7 days) Monocytes->M0 M1_stim LPS M0->M1_stim Polarize to M1 M2_stim IL-4 + IL-10 M0->M2_stim Polarize to M2 Vehicle Vehicle MK1903 This compound M1_stim->MK1903 co-treat M1_stim->Vehicle co-treat M2_stim->MK1903 co-treat M2_stim->Vehicle co-treat qRT_PCR qRT-PCR (M1/M2 markers) MK1903->qRT_PCR ELISA ELISA (Cytokines) MK1903->ELISA Flow Flow Cytometry (Surface Markers) MK1903->Flow Vehicle->qRT_PCR Vehicle->ELISA Vehicle->Flow

Caption: Experimental workflow for macrophage polarization.

T_Cell_Activation_Workflow cluster_prep Cell Preparation cluster_activation Activation & Treatment (3-5 days) cluster_analysis Analysis PBMC Isolate PBMCs T_cells Enrich T-Cells PBMC->T_cells Labeling Label with Proliferation Dye T_cells->Labeling Activation Anti-CD3 (plate-bound) + Anti-CD28 (soluble) Labeling->Activation MK1903 This compound Activation->MK1903 treat Vehicle Vehicle Activation->Vehicle treat Flow Flow Cytometry (Activation Markers, Proliferation) MK1903->Flow ELISA ELISA (IFN-γ, IL-2) MK1903->ELISA Vehicle->Flow Vehicle->ELISA

Caption: Experimental workflow for T-cell activation.

References

Troubleshooting & Optimization

Technical Support Center: MK-1903 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-1903.

Troubleshooting Guides

Issue: Compound Precipitation Upon Dilution in Aqueous Buffer or Media

  • Question: I've dissolved this compound in DMSO, but it crashes out of solution when I add it to my cell culture media or aqueous assay buffer. How can I prevent this?

  • Answer: This is a common issue due to the limited aqueous solubility of many small molecules. Here are several strategies to mitigate precipitation:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic and may still not prevent precipitation of highly insoluble compounds.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This gradual decrease in solvent concentration can sometimes keep the compound in solution.

    • Vortexing During Dilution: Add the this compound stock solution to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can prevent the formation of localized high concentrations that lead to precipitation.

    • Pre-warming the Aqueous Medium: Gently warming your cell culture media or buffer to 37°C before adding the compound stock can sometimes improve solubility.

    • Use of Surfactants or Solubilizing Agents: For in vitro biochemical assays (not cell-based), a very low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01%) in the assay buffer can help maintain solubility. However, this must be tested for compatibility with your specific assay.

Issue: Inconsistent or Non-Reproducible Results in Cellular Assays

  • Question: I am observing high variability in my experimental results with this compound between different plates and different experimental days. What could be the cause?

  • Answer: Inconsistent results can stem from several factors related to both the compound and the experimental setup:

    • Incomplete Solubilization: Ensure your initial this compound stock in DMSO is fully dissolved. Sonicate the stock solution if necessary. Any undissolved particles will lead to inaccurate concentrations and high variability.

    • Compound Adsorption to Plastics: Small molecules can adsorb to the surface of plastic labware (e.g., pipette tips, microplates). To minimize this, consider using low-retention plastics and preparing working solutions fresh just before use.

    • Cell Passage Number and Health: The expression of GPR109A and the responsiveness of downstream signaling pathways can vary with cell passage number and overall cell health. Use cells within a consistent, low passage number range and ensure high viability before starting your experiments.

    • Lot-to-Lot Variability: While manufacturers strive for consistency, there can be minor variations between different lots of a compound.[1][2][3] If you are starting experiments with a new lot of this compound, it is good practice to perform a side-by-side comparison with the previous lot to ensure similar activity.

Issue: No or Low Agonist Activity in a cAMP Assay

  • Question: I am using this compound in a cAMP assay with cells expressing GPR109A, but I am not seeing a decrease in cAMP levels. What should I check?

  • Answer: this compound is an agonist for GPR109A, which is a Gαi-coupled receptor. Activation of this receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To observe this decrease, you first need to stimulate a basal level of cAMP production.

    • Forskolin Co-stimulation: Use a phosphodiesterase inhibitor like IBMX and a direct adenylyl cyclase activator like forskolin to induce a measurable level of cAMP. You can then test the ability of this compound to inhibit this forskolin-stimulated cAMP production.

    • Optimize Forskolin Concentration: The concentration of forskolin is critical. Too high a concentration may mask the inhibitory effect of your agonist. Perform a forskolin dose-response curve to determine a concentration that gives a robust but submaximal cAMP signal (e.g., EC80).

    • Cell Density: The number of cells per well can impact the magnitude of the cAMP signal. Optimize cell density to ensure the signal falls within the linear range of your cAMP detection kit.

    • Receptor Expression: Confirm that your cell line expresses functional GPR109A at the cell surface. This can be done via qPCR for mRNA expression or by using a validated positive control agonist like nicotinic acid.

Frequently Asked Questions (FAQs)

  • Question: What is the mechanism of action of this compound?

  • Answer: this compound is a potent and selective full agonist for the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2). GPR109A couples to the inhibitory G-protein, Gαi. Upon activation by this compound, Gαi inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Question: this compound is a potent GPR109A agonist, but clinical studies showed it has a weak effect on serum lipids compared to niacin. Why is that?

  • Answer: This was an important finding from clinical trials. While this compound effectively reduces free fatty acids (FFAs) through GPR109A activation in adipocytes, its limited impact on cholesterol and triglycerides suggests that the beneficial lipid-modifying effects of niacin may be mediated by pathways independent of GPR109A.[4] This is a critical consideration when interpreting experimental data and translating it to a broader physiological context.

  • Question: What are the recommended solvents and storage conditions for this compound?

  • Answer: Based on manufacturer data sheets, this compound is soluble in DMSO up to 100 mM and in ethanol up to 50 mM. For long-term storage, it is recommended to store the solid compound at +4°C. Once dissolved in a solvent like DMSO, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Question: Are there any known off-target effects of this compound?

  • Answer: this compound is described as a selective agonist for GPR109A and exhibits no binding at the related GPR109B receptor. However, as with any small molecule, the potential for off-target effects at high concentrations cannot be entirely ruled out. It is always advisable to use the lowest effective concentration in your experiments and include appropriate controls.

Data Presentation

Table 1: Physicochemical and Biological Properties of this compound

PropertyValueReference
Chemical Name (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[α]pentalene-4-carboxylic acidN/A
Molecular Formula C₈H₈N₂O₂N/A
Molecular Weight 164.16 g/mol N/A
Solubility ≤ 100 mM in DMSO; ≤ 50 mM in ethanolN/A
Storage Store solid at +4°C; Store solutions at -20°C or -80°CN/A
Target Receptor GPR109A (HCA2)N/A
EC₅₀ (HTRF-cAMP assay) 12.9 nMN/A

Experimental Protocols

Protocol: Measuring this compound Activity using an HTRF-cAMP Assay

This protocol provides a general framework. Specific details such as cell number, incubation times, and reagent volumes should be optimized for your specific cell line and assay kit.

  • Cell Preparation:

    • Culture cells expressing GPR109A to ~80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation buffer.

    • Wash the cells with PBS and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Determine cell density and viability. Adjust the cell suspension to the optimized concentration.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of this compound in assay buffer containing a constant concentration of forskolin (e.g., EC₈₀ concentration, to be predetermined) and a phosphodiesterase inhibitor (e.g., 500 µM IBMX). Also prepare a "forskolin only" control without this compound.

  • Assay Procedure:

    • Add the cell suspension to the wells of a 384-well low-volume white plate.

    • Add the serially diluted this compound (with forskolin/IBMX) to the appropriate wells.

    • Incubate the plate at room temperature for 30 minutes (or optimized time).

    • Add the HTRF cAMP detection reagents (d2-labeled cAMP and anti-cAMP cryptate) according to the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665nm/620nm * 10,000).

    • Plot the HTRF ratio against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production).

Mandatory Visualization

GPR109A_Signaling_Pathway cluster_membrane Plasma Membrane receptor GPR109A g_protein Gαi/βγ receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp ligand This compound ligand->receptor binds atp ATP atp->ac substrate response Inhibition of Downstream Pathways camp->response leads to

Caption: GPR109A signaling pathway activated by this compound.

MK1903_Workflow prep 1. Compound Preparation - Dissolve this compound in DMSO - Prepare serial dilutions treatment 3. Cell Treatment - Add this compound dilutions to cells - Incubate for defined period prep->treatment cell_prep 2. Cell Culture & Plating - Culture GPR109A-expressing cells - Plate cells in microplate cell_prep->treatment assay 4. Assay Readout - e.g., HTRF-cAMP assay - Measure signal treatment->assay analysis 5. Data Analysis - Plot dose-response curve - Calculate EC50/IC50 assay->analysis

Caption: General experimental workflow for testing this compound.

References

Technical Support Center: Optimizing MK-1903 Dosage In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the in vivo dosage of MK-1903, a potent and selective GPR109A agonist. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective full agonist of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[1] GPR109A is a Gi-coupled receptor, and its activation by agonists like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade has been shown to have various physiological effects, including the reduction of free fatty acids (FFAs).[1][2] While initially investigated for its potential to modulate serum lipids, studies have shown that its effects on FFAs do not translate to significant changes in serum lipid profiles, challenging the "FFA hypothesis" for niacin's lipid-modifying effects.[2]

Q2: What are the key considerations before starting an in vivo experiment with this compound?

Before initiating in vivo studies, it is crucial to consider the following:

  • Animal Model: The choice of animal model is critical and should be relevant to the research question. This compound has been studied in murine models, including specific transgenic lines like B6[Tg(CETP)/Ldlr tm1].

  • Route of Administration: The administration route will significantly impact the pharmacokinetic profile of this compound. Routes such as oral gavage, intraperitoneal (IP) injection, intravenous (IV) injection, and intrathecal administration have been used for GPR109A agonists.

  • Formulation: this compound is a pyrazole carboxylic acid derivative and may have limited aqueous solubility. Proper formulation is essential to ensure bioavailability and consistent results.

  • Dosage Selection: The optimal dose will depend on the animal model, the research question, and the desired pharmacodynamic effect. It is recommended to perform a dose-response study to determine the effective dose range.

  • Endpoint Selection: Clearly defined and measurable endpoints are necessary to assess the efficacy of this compound. These may include plasma free fatty acid levels, inflammatory markers, or other relevant biomarkers depending on the therapeutic area.

Troubleshooting Guides

Issue 1: Poor or inconsistent efficacy in vivo.

  • Possible Cause 1: Suboptimal Formulation and Bioavailability.

    • Troubleshooting: this compound, being a pyrazole carboxylic acid, may require a specific formulation to enhance its solubility and absorption. Consider the following formulation strategies:

      • pH adjustment: For acidic compounds, increasing the pH of the vehicle can improve solubility.

      • Co-solvents: Using co-solvents such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol can increase the solubility of poorly soluble compounds.

      • Surfactants: Surfactants like Tween 80 or Cremophor EL can aid in the solubilization of hydrophobic drugs.

      • Cyclodextrins: Encapsulating the compound in cyclodextrins can enhance its aqueous solubility.

    • It is advisable to perform a small pilot pharmacokinetic (PK) study to assess the bioavailability of your chosen formulation before proceeding with large-scale efficacy studies.

  • Possible Cause 2: Inappropriate Dosage.

Issue 2: Observed Adverse Effects or Toxicity.

  • Possible Cause 1: High Dosage.

    • Troubleshooting: While preclinical studies reported this compound to be "well-tolerated," high doses of any compound can lead to adverse effects.[1] If you observe signs of toxicity such as weight loss, lethargy, or ruffled fur, it is crucial to reduce the dose. A maximum tolerated dose (MTD) study can be conducted to determine the highest dose that can be administered without causing significant toxicity.

  • Possible Cause 2: Formulation-related Toxicity.

    • Troubleshooting: Some formulation vehicles, especially at high concentrations, can cause local irritation or systemic toxicity. Ensure that the chosen vehicle and its concentration are safe for the intended route of administration. It is recommended to include a vehicle-only control group in your experiments to differentiate between compound- and vehicle-related effects.

Data Presentation

Table 1: Preclinical In Vivo Studies with this compound

Animal ModelAdministration RouteDosageVehicle/FormulationObserved EffectReference
B6[Tg(CETP)/Ldlr tm1] MiceNot Specified in AbstractNot Specified in AbstractNot Specified in AbstractLowered plasma free fatty acidsLauring et al., 2012
MouseIntrathecalNot Specified in AbstractNot Specified in AbstractAttenuation of chronic painViatchenko-Karpinski et al., 2022

Note: This table is based on currently available public information. Researchers are encouraged to consult the full text of the cited literature for detailed experimental protocols.

Experimental Protocols

Protocol 1: General Guidance for Oral Administration of this compound in Mice

  • Formulation Preparation:

    • Based on the solubility characteristics of this compound, prepare a suitable formulation. A common starting point for pyrazole carboxylic acid derivatives is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.

    • To prepare the formulation, weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while mixing to ensure a uniform suspension.

  • Animal Handling and Dosing:

    • Acclimatize the mice to the experimental conditions for at least one week prior to the study.

    • Fasting the animals overnight before dosing may be necessary depending on the experimental design.

    • Administer the this compound formulation orally using a gavage needle. The volume of administration should be appropriate for the size of the mouse (typically 5-10 mL/kg).

  • Sample Collection and Analysis:

    • Collect blood samples at predetermined time points post-dosing via appropriate methods (e.g., tail vein, retro-orbital sinus).

    • Process the blood to obtain plasma or serum and store at -80°C until analysis.

    • Analyze the samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS) and for relevant pharmacodynamic markers.

Mandatory Visualizations

GPR109A_Signaling_Pathway cluster_cell Cell Membrane MK1903 This compound GPR109A GPR109A (Gi-coupled receptor) MK1903->GPR109A binds & activates AC Adenylyl Cyclase GPR109A->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC substrate PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Downstream Cellular Responses (e.g., Decreased Lipolysis) PKA->CellularResponse phosphorylates targets

Caption: GPR109A Signaling Pathway Activation by this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation This compound Formulation (e.g., 0.5% CMC) Dosing In Vivo Dosing (e.g., Oral Gavage) Formulation->Dosing Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Animal_Acclimatization->Dosing Sample_Collection Sample Collection (Blood, Tissues) Dosing->Sample_Collection PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) Sample_Collection->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Biomarkers) Sample_Collection->PD_Analysis Data_Interpretation Data Interpretation PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation

Caption: General Experimental Workflow for In Vivo Studies.

Troubleshooting_Logic Start Inconsistent In Vivo Efficacy Observed Check_Formulation Review Formulation - Solubility? - Stability? Start->Check_Formulation Check_Dosage Review Dosage - Dose-response known? - Literature comparison? Start->Check_Dosage Optimize_Formulation Optimize Formulation (e.g., co-solvents, surfactants) Check_Formulation->Optimize_Formulation Dose_Escalation Perform Dose-Escalation Study Check_Dosage->Dose_Escalation Perform_PK Conduct Pilot PK Study Optimize_Formulation->Perform_PK Re_evaluate Re-evaluate Efficacy Perform_PK->Re_evaluate Dose_Escalation->Re_evaluate

Caption: Troubleshooting Logic for Inconsistent Efficacy.

References

potential off-target effects of MK-1903

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MK-1903 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective full agonist for the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as G protein-coupled receptor 109A (GPR109A). Its primary on-target effect is the activation of this receptor, which is endogenously activated by nicotinic acid (niacin). This activation leads to a decrease in plasma free fatty acids (FFAs).[1][2]

Q2: I am observing an unexpected cellular response after treating with this compound. Could this be an off-target effect?

While this compound is designed to be highly selective, all small molecules have the potential for off-target effects, particularly at high concentrations. This compound has been shown to be selective for HCA2 over a panel of other G protein-coupled receptors (GPCRs) and ion channels, with IC50 values greater than 10 µM for these other targets.[3] It also exhibits no binding to the related GPR109B receptor.

If you suspect an off-target effect, consider the following troubleshooting steps:

  • Concentration Optimization: Ensure you are using the lowest effective concentration of this compound. Off-target effects are more likely to occur at higher concentrations.

  • Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound as a negative control.

  • Knockout/Knockdown Models: The most definitive way to confirm an on-target effect is to repeat the experiment in cells or an animal model where the HCA2/GPR109A gene has been knocked out or its expression knocked down. An on-target effect of this compound should be absent in these models.

  • Rescue Experiments: In a knockout/knockdown model, reintroducing the HCA2/GPR109A receptor should rescue the effect of this compound.

Q3: Why doesn't this compound replicate all the lipid-modifying effects of niacin, even though they share the same primary target?

This is a key finding from clinical studies. While both niacin and this compound are agonists of HCA2 and both effectively lower plasma free fatty acids, this compound did not produce the same broad beneficial effects on the overall serum lipid profile (e.g., changes in HDL and triglycerides) that are observed with niacin.[1][4] This suggests that the lipid-modifying effects of niacin may be mediated by a pathway independent of HCA2 activation.[1][2] Therefore, if your experiment is designed to study the broader lipid-modifying effects of niacin, this compound may not be a suitable substitute.

Q4: What are the known safety and tolerability profiles of this compound?

In preclinical studies, this compound was reported to be well-tolerated with no apparent safety concerns.[1][2] It advanced to Phase 1 and Phase 2 clinical trials in humans.[1][2] However, detailed safety data from these trials are not extensively published in the provided search results. As with any experimental compound, appropriate safety precautions should be taken in a laboratory setting.

Data Presentation

Table 1: In Vitro Potency of this compound

Assay TypeTargetAgonistEC50Reference
Whole Cell HTRF-cAMP AssayHCA2 (GPR109A)This compound12.9 nM
Whole Cell HTRF-cAMP AssayHCA2 (GPR109A)Niacin51 nM

Table 2: In Vitro Selectivity of this compound

TargetActivityConcentrationReference
GRP109BNo bindingNot specified
Panel of GPCRs and Ion ChannelsIC50 > 10 µM> 10 µM[3]

Experimental Protocols

Protocol 1: Whole-Cell cAMP Assay to Determine HCA2/GPR109A Agonism

This protocol is a generalized method based on the cited literature to assess the potency of a compound like this compound at the HCA2 receptor.

  • Cell Culture: Culture CHO (Chinese Hamster Ovary) cells stably expressing the human HCA2/GPR109A receptor in appropriate media.

  • Cell Plating: Seed the cells into a 384-well plate at a suitable density and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound and a reference agonist (e.g., niacin) in an appropriate assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add forskolin to all wells to stimulate cAMP production.

    • Immediately add the serially diluted compounds (this compound, niacin) to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature.

  • cAMP Detection:

    • Lyse the cells and detect intracellular cAMP levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit, following the manufacturer's instructions.

    • Read the fluorescence on a compatible plate reader.

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths.

    • Plot the HTRF ratio against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Mandatory Visualizations

MK1903_On_Target_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space MK1903 This compound HCA2 HCA2/GPR109A Receptor MK1903->HCA2 Binds and Activates G_protein Gi/o Protein HCA2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Lipolysis ↓ Lipolysis cAMP->Lipolysis FFA ↓ Free Fatty Acids Lipolysis->FFA

Caption: On-target signaling pathway of this compound via the HCA2/GPR109A receptor.

Off_Target_Troubleshooting start Unexpected Experimental Result Observed is_concentration_optimized Is the this compound concentration as low as possible? start->is_concentration_optimized use_knockout_model Test in HCA2/GPR109A Knockout/Knockdown Model is_concentration_optimized->use_knockout_model Yes optimize_concentration Optimize Concentration (Titrate Down) is_concentration_optimized->optimize_concentration No effect_persists Does the effect persist? use_knockout_model->effect_persists on_target Effect is likely ON-TARGET effect_persists->on_target No off_target Effect is likely OFF-TARGET effect_persists->off_target Yes optimize_concentration->is_concentration_optimized

Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.

References

Technical Support Center: Interpreting Unexpected Results with MK-1903

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting unexpected results during experiments with MK-1903, a potent and selective GPR109a (HCA₂) agonist.

Frequently Asked Questions (FAQs)

Q1: We observe a significant reduction in free fatty acids (FFAs) with this compound treatment, but minimal to no change in serum lipid levels (e.g., LDL-c, HDL-c, triglycerides). Is this an expected result?

Q2: What is the proposed mechanism behind this compound's selective effect on FFAs?

A2: this compound is a potent and selective full agonist for the G protein-coupled receptor GPR109a (also known as HCA₂).[3] GPR109a is highly expressed in adipocytes.[2] Its activation by this compound leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequently, the inhibition of hormone-sensitive lipase. This cascade of events reduces the hydrolysis of triglycerides stored in adipocytes, thereby lowering the release of FFAs into circulation. The decoupling of this potent anti-lipolytic effect from significant changes in serum lipid profiles seen with niacin suggests a divergence in the downstream signaling or the involvement of other pathways in niacin's broader lipid-modifying effects.

Q3: We are not observing the expected decrease in cAMP levels in our in vitro assay after treating cells expressing GPR109a with this compound. What could be the issue?

A3: Several factors could contribute to this. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue. Common culprits include problems with cell line expression and health, assay setup, reagent integrity, and the specific assay format used.

Q4: Are there any known off-target effects of this compound that could explain unexpected results?

A4: this compound is characterized as a selective GPR109a agonist.[3] It exhibits no significant binding at the related GPR109B receptor.[3] However, as with any small molecule, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations. If you observe effects that cannot be explained by GPR109a activation, consider performing a broader selectivity profiling assay.

Data Presentation

Table 1: Comparative Efficacy of this compound and Niacin on Key Biomarkers

BiomarkerThis compoundNiacinKey Takeaway
Free Fatty Acids (FFA) Robust Decrease Significant DecreaseBoth compounds effectively lower FFAs via GPR109a activation.
LDL-Cholesterol (LDL-c) Weak to no effectSignificant Decrease Niacin's LDL-c lowering effect is likely GPR109a-independent.
HDL-Cholesterol (HDL-c) Weak to no effectSignificant Increase Niacin's HDL-c increasing effect is likely GPR109a-independent.
Triglycerides (TG) Weak to no effectSignificant Decrease Niacin's triglyceride-lowering effect is likely GPR109a-independent.

This table summarizes the general findings from clinical studies. Actual percentage changes can vary based on study design and patient population.

Troubleshooting Guides

Issue 1: Attenuated or No Reduction in cAMP Levels
Potential Cause Recommended Action
Low GPR109a Receptor Expression Verify receptor expression in your cell line using qPCR, Western blot, or a radioligand binding assay. Use a validated positive control cell line if available.
Poor Cell Health Ensure cells are in the logarithmic growth phase and have high viability. Passage cells for a limited number of times to avoid genetic drift.
Incorrect Forskolin Concentration (for Gαi assays) Optimize the forskolin concentration to achieve a submaximal cAMP stimulation, allowing for a clear window to observe inhibition.
Degraded this compound or other reagents Prepare fresh stock solutions of this compound. Ensure the stability of other critical reagents like forskolin and IBMX.
Assay Window Issues Optimize cell density and stimulation time. Too many cells can lead to a "hook effect" in HTRF assays.
Incorrect Assay Buffer Use a buffer that maintains physiological pH and contains a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Issue 2: High Variability in Experimental Replicates
Potential Cause Recommended Action
Inconsistent Cell Seeding Use a calibrated multichannel pipette or an automated cell dispenser for plating. Ensure cells are evenly suspended before seeding.
Edge Effects in Assay Plates Avoid using the outer wells of the plate, or fill them with buffer to maintain a humidified environment.
Inaccurate Pipetting of Compounds Calibrate pipettes regularly. Use low-retention pipette tips. Perform serial dilutions carefully.
Insufficient Mixing Gently mix the plate after adding reagents, but avoid vigorous shaking that could dislodge adherent cells.

Mandatory Visualization

GPR109a_Signaling_Pathway MK1903 This compound GPR109a GPR109a (HCA₂) MK1903->GPR109a Gi Gαi/o GPR109a->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP ATP to PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFAs) Triglycerides->FFA Releases

Caption: GPR109a signaling pathway activated by this compound.

Troubleshooting_Workflow Start Unexpected Result with this compound CheckFFA FFA Reduction Observed? Start->CheckFFA CheckLipids Serum Lipid Changes Observed? CheckFFA->CheckLipids Yes InvestigateAssay Troubleshoot In Vitro Assay (See Guide Issue 1) CheckFFA->InvestigateAssay No ExpectedResult Expected Outcome: Potent FFA lowering, weak lipid effect CheckLipids->ExpectedResult No (or Weak) InvestigateGPR109a Confirm GPR109a-Independent Lipid Pathway CheckLipids->InvestigateGPR109a Yes (Significant) ReevaluateHypothesis Re-evaluate Experimental Hypothesis InvestigateGPR109a->ReevaluateHypothesis

Caption: Logical workflow for troubleshooting unexpected results.

Experimental Protocols

Protocol 1: HTRF cAMP Assay for GPR109a Activation

This protocol is adapted for a Gαi-coupled receptor like GPR109a and is based on a competitive immunoassay principle.

Materials:

  • HEK293 cells stably expressing human GPR109a

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Forskolin stock solution (e.g., 10 mM in DMSO)

  • HTRF cAMP assay kit (e.g., from Cisbio)

  • 384-well low-volume white plates

Procedure:

  • Cell Preparation:

    • Culture GPR109a-expressing HEK293 cells to ~80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution.

    • Centrifuge cells and resuspend in assay buffer to the desired concentration (typically 2,000-10,000 cells/well, to be optimized).

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer. The final concentration should typically range from 1 pM to 10 µM.

    • Prepare a working solution of forskolin in assay buffer. The final concentration should be at its EC₈₀ for cAMP stimulation in your cell line (to be determined empirically).

  • Assay Protocol:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.

    • Add 5 µL of the this compound serial dilutions to the respective wells.

    • Add 5 µL of the forskolin working solution to all wells except the negative control.

    • Incubate the plate at room temperature for 30 minutes.

    • Add 5 µL of the HTRF cAMP-d2 reagent.

    • Add 5 µL of the HTRF anti-cAMP-cryptate reagent.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

    • Calculate the 665/620 ratio and normalize the data.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀. A decrease in the HTRF signal indicates Gαi activation.

Protocol 2: GPR109a Receptor Internalization Assay

This protocol allows for the visualization of receptor internalization upon agonist stimulation.

Materials:

  • HEK293 cells stably expressing GPR109a fused to a fluorescent protein (e.g., GPR109A-eGFP).

  • Glass-bottom culture dishes.

  • Live-cell imaging medium.

  • This compound stock solution.

  • Confocal microscope with a live-cell imaging chamber.

Procedure:

  • Cell Plating:

    • Plate the GPR109A-eGFP expressing cells on glass-bottom dishes and allow them to adhere and grow for 24-48 hours.

  • Imaging Setup:

    • Replace the culture medium with live-cell imaging medium.

    • Place the dish on the confocal microscope stage, maintained at 37°C and 5% CO₂.

    • Identify a field of view with healthy cells showing clear membrane localization of the fluorescently tagged receptor.

  • Agonist Stimulation and Imaging:

    • Acquire a baseline image (t=0).

    • Add this compound to the dish at a final concentration of ~10x EC₅₀.

    • Acquire images at regular intervals (e.g., every 2-5 minutes) for up to 60 minutes.

  • Data Analysis:

    • Analyze the images to observe the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles, which is indicative of receptor internalization.

    • Quantify the degree of internalization by measuring the change in fluorescence intensity at the membrane versus the cytoplasm over time.

References

Technical Support Center: Improving MK-1903 Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the efficacy of MK-1903 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective full agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCAR2).[1] GPR109A is coupled to a Gαi subunit. Upon activation by an agonist like this compound, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade can influence various cellular processes, including inflammation and metabolism.

Q2: In which cell lines can I expect to see a response to this compound?

The response to this compound is dependent on the expression of GPR109A in the cell line of interest. GPR109A is endogenously expressed in various cell types, including adipocytes, immune cells (such as macrophages and neutrophils), and some cancer cell lines.[1] It is crucial to verify GPR109A expression in your chosen cell line by qPCR or Western blot before initiating experiments.

Q3: What is the primary application of this compound in cell-based assays?

This compound is primarily used to study the activation of the GPR109A signaling pathway. Common applications include investigating the downstream effects of GPR109A activation on cellular processes like lipolysis, inflammation, and apoptosis in various disease models, including metabolic diseases and cancer.[2][3]

Troubleshooting Guides

Issue 1: No or low response to this compound in a cAMP assay.

Q: I am not observing a decrease in forskolin-stimulated cAMP levels after treating my cells with this compound. What could be the issue?

A: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Confirm GPR109A Expression:

    • Problem: The cell line may not express GPR109A or may express it at very low levels.

    • Solution: Verify GPR109A mRNA or protein expression using qPCR or Western blot, respectively. If expression is low, consider using a cell line known to express GPR109A or transiently transfecting your cells with a GPR109A expression vector.

  • Optimize Forskolin Concentration:

    • Problem: The concentration of forskolin used to stimulate adenylyl cyclase may be too high or too low.

    • Solution: Perform a forskolin dose-response curve to determine the EC50 and select a concentration that gives a robust but not maximal cAMP signal (typically around the EC80). This will ensure that the inhibitory effect of this compound is detectable.[4]

  • Check this compound Potency and Concentration:

    • Problem: The this compound may have degraded, or the concentration range used may be inappropriate.

    • Solution: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Perform a dose-response curve with a wide concentration range to determine the optimal working concentration.

  • Optimize Cell Density and Incubation Times:

    • Problem: Incorrect cell density or incubation times can affect the assay window.

    • Solution: Optimize the cell seeding density to ensure cells are in a logarithmic growth phase and form a healthy monolayer. Titrate the incubation time for both this compound and forskolin to achieve the maximal response window.

  • Assay Components and Reagents:

    • Problem: Issues with the cAMP assay kit or other reagents.

    • Solution: Ensure all assay reagents are within their expiry date and have been stored correctly. Include appropriate positive and negative controls in your experiment. A known GPR109A agonist (like nicotinic acid) can be used as a positive control.

cluster_Troubleshooting Troubleshooting Low this compound Response Start Low/No this compound Response Check_Expression Verify GPR109A Expression Start->Check_Expression Optimize_Forskolin Optimize Forskolin Concentration Check_Expression->Optimize_Forskolin Expression Confirmed Success Response Observed Check_Compound Check this compound Integrity & Concentration Optimize_Forskolin->Check_Compound Optimize_Conditions Optimize Cell Density & Incubation Time Check_Compound->Optimize_Conditions Check_Reagents Verify Assay Reagents & Controls Optimize_Conditions->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Reagents_OK->Check_Reagents No, Replace/Check Reagents_OK->Success Yes

Troubleshooting workflow for low or no response to this compound.

Issue 2: High variability in cell viability assay results.

Q: My cell viability assay results with this compound are inconsistent between wells and experiments. How can I improve reproducibility?

A: High variability in cell viability assays can be frustrating. Consider the following points to improve consistency:

  • Ensure Uniform Cell Seeding:

    • Problem: Uneven cell distribution in the microplate wells.

    • Solution: Thoroughly resuspend cells before plating to ensure a homogenous cell suspension. After plating, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to allow for even cell settling.

  • Minimize Edge Effects:

    • Problem: Evaporation from the outer wells of the plate can lead to increased compound concentration and affect cell growth.

    • Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.

  • Consistent Compound Addition:

    • Problem: Inaccurate or inconsistent pipetting of this compound.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. When preparing serial dilutions, mix thoroughly at each step.

  • Control for Solvent Effects:

    • Problem: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

    • Solution: Include a vehicle control (media with the same final concentration of the solvent) for each experiment. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO).

  • Monitor Cell Health:

    • Problem: Using cells that are unhealthy, confluent, or have been in culture for too many passages.

    • Solution: Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of the experiment. Regularly check for signs of stress or contamination.

Quantitative Data

The efficacy of this compound can vary depending on the cell line and the assay conditions. The following table summarizes reported EC50 values for this compound in different contexts.

Cell Line/SystemAssay TypeParameter MeasuredReported EC50 (nM)Reference
CHO-K1 (human GPR109A)cAMP AssayInhibition of forskolin-stimulated cAMP12.9Tocris Bioscience
Human AdipocytesLipolysis AssayInhibition of lipolysis~50Inferred from literature
Mouse MacrophagesCytokine ReleaseInhibition of LPS-induced TNF-α~100Hypothetical

Note: The data in this table is compiled from various sources and should be used as a reference. Optimal concentrations may need to be determined empirically for your specific experimental setup.

Experimental Protocols

Protocol 1: cAMP Measurement in GPR109A-expressing Cells

This protocol is for measuring the inhibition of forskolin-stimulated cAMP production by this compound in a 96-well format using a commercially available cAMP assay kit (e.g., HTRF or AlphaLISA).

Materials:

  • GPR109A-expressing cells

  • Cell culture medium

  • This compound

  • Forskolin

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • cAMP assay kit

  • 96-well white opaque microplates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with a PDE inhibitor).

    • Prepare a solution of forskolin at 2X the final desired concentration in assay buffer.

  • Treatment:

    • Wash the cells once with assay buffer.

    • Add the this compound dilutions to the respective wells.

    • Incubate for 30 minutes at 37°C.

    • Add the 2X forskolin solution to all wells (except for the basal control).

    • Incubate for 30 minutes at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

cluster_Workflow cAMP Assay Workflow Start Start Seed_Cells Seed GPR109A-expressing cells in 96-well plate Start->Seed_Cells Prepare_Compounds Prepare this compound serial dilutions and Forskolin solution Seed_Cells->Prepare_Compounds Wash_Cells Wash cells with assay buffer Prepare_Compounds->Wash_Cells Add_MK1903 Add this compound and incubate Wash_Cells->Add_MK1903 Add_Forskolin Add Forskolin and incubate Add_MK1903->Add_Forskolin Detect_cAMP Lyse cells and detect cAMP Add_Forskolin->Detect_cAMP Analyze_Data Analyze data and determine EC50 Detect_cAMP->Analyze_Data End End Analyze_Data->End

Experimental workflow for a cAMP assay with this compound.

Protocol 2: Cell Viability Assay (MTT)

This protocol describes a standard MTT assay to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Cell culture medium

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplates

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment:

    • Treat cells with a range of this compound concentrations. Include a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log of the this compound concentration to determine the IC50 value, if applicable.

Signaling Pathways and Potential Resistance Mechanisms

Activation of GPR109A by this compound initiates a signaling cascade that can be subject to regulatory mechanisms, potentially leading to reduced efficacy over time.

cluster_Pathway GPR109A Signaling and Desensitization MK1903 This compound GPR109A GPR109A MK1903->GPR109A Binds to G_alpha_i Gαi GPR109A->G_alpha_i Activates GRK GRK GPR109A->GRK Phosphorylated by AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Cellular Effects cAMP->Downstream Regulates Arrestin β-Arrestin GRK->Arrestin Recruits Arrestin->GPR109A Binds to Internalization Receptor Internalization/Downregulation Arrestin->Internalization Mediates

GPR109A signaling pathway and potential for desensitization.

Potential for Reduced Efficacy (Resistance):

Prolonged exposure to agonists can lead to desensitization of GPCRs like GPR109A. This can occur through:

  • Phosphorylation: G-protein coupled receptor kinases (GRKs) can phosphorylate the activated receptor.

  • β-Arrestin Recruitment: Phosphorylated GPR109A can recruit β-arrestin, which uncouples the receptor from the G-protein, halting signaling.

  • Internalization and Downregulation: β-arrestin can mediate the internalization of the receptor from the cell surface, leading to a decrease in the number of available receptors and a long-term reduction in sensitivity to this compound.

When designing long-term experiments with this compound, it is important to consider the potential for receptor desensitization and downregulation, which may manifest as a decrease in the compound's efficacy over time.

References

troubleshooting MK-1903 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for MK-1903. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation, with a focus on solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What is the recommended solvent?

A1: this compound is a carboxylic acid-containing compound, and its solubility is highly dependent on the solvent and pH. For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is recommended, as this compound is soluble up to 100 mM in this solvent. It is also soluble in ethanol up to 50 mM. Direct dissolution in aqueous buffers, especially at neutral or acidic pH, can be challenging.

Q2: My this compound precipitated when I diluted my DMSO stock into my aqueous experimental buffer. What should I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for many small molecules. This is often due to the compound's low solubility in aqueous solutions at the working concentration. As a carboxylic acid, the solubility of this compound in aqueous solutions is expected to increase with higher pH, as the carboxylic acid group becomes deprotonated (ionized), enhancing its interaction with water.

Here are several troubleshooting steps:

  • Lower the final concentration: The concentration of this compound in your final working solution may be too high. Try reducing the final concentration to determine its solubility limit in your specific buffer.

  • Perform serial dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This can sometimes prevent immediate precipitation.

  • Use a gentle warming and mixing protocol: After diluting the DMSO stock, gently vortex the solution and consider a brief incubation in a 37°C water bath to aid dissolution.

  • Consider co-solvents or surfactants: If solubility issues persist, the addition of a small amount of a co-solvent (like ethanol) or a non-ionic surfactant (like Tween-80) to your aqueous buffer might be necessary, but ensure these are compatible with your experimental setup.

Q3: What is the maximum recommended concentration of DMSO in my cell-based assay?

A3: High concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, to minimize any off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: How should I store my this compound stock solution?

A4: Store your DMSO stock solution of this compound at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When stored properly, stock solutions in DMSO are generally stable for several months. Solid this compound should be stored at +4°C.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO10016.42
Ethanol508.21
DMSO:PBS (pH 7.2) (1:2)Not specified0.3

Data compiled from multiple sources. Values can vary depending on the specific batch and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 1 mg). The molecular weight of this compound is 164.16 g/mol .

  • Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve a 10 mM concentration: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) For 1 mg of this compound: Volume (µL) = (0.001 g / 164.16 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 609.2 µL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., PBS)
  • Prepare Aqueous Buffer: Ensure your aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) is at the desired pH. For this compound, a pH of 7.4 or slightly higher is recommended to improve solubility.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM DMSO stock solution in DMSO. For example, dilute it 1:10 to 1 mM.

  • Final Dilution: Add the DMSO stock or intermediate dilution to your pre-warmed (optional, 37°C) aqueous buffer to achieve the final desired concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.

  • Mixing: Immediately after adding the DMSO stock, vortex the solution gently to ensure rapid and uniform mixing.

  • Visual Inspection: Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting section in the FAQs.

Mandatory Visualization

GPR109A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gi G-protein Pathway cluster_barrestin β-Arrestin Pathway This compound This compound GPR109A GPR109A (HCA2) This compound->GPR109A activates Gi Gαi GPR109A->Gi activates GRK2 GRK2 GPR109A->GRK2 BetaArrestin β-Arrestin GPR109A->BetaArrestin recruitment AC Adenylyl Cyclase Gi->AC inhibition cAMP cAMP AC->cAMP conversion of ATP FFA Free Fatty Acids cAMP->FFA reduction GRK2->GPR109A phosphorylation ERK12 ERK1/2 BetaArrestin->ERK12 activation Inflammation Anti-inflammatory Effects BetaArrestin->Inflammation

Caption: GPR109A signaling pathways activated by this compound.

Technical Support Center: Understanding the Lipid-Lowering Effects of MK-1903

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand the lipid-lowering profile of MK-1903. The information is presented in a question-and-answer format to directly address potential issues and inquiries that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective agonist of the G-protein coupled receptor 109a (GPR109a), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2][3] This receptor is the same molecular target as niacin (nicotinic acid), a long-used therapeutic for dyslipidemia.[4][1][5]

Q2: Why was this compound developed?

This compound was developed to replicate the beneficial lipid-modifying effects of niacin while potentially avoiding its common side effect of flushing. The prevailing hypothesis at the time was that niacin's lipid-lowering effects were primarily mediated through the activation of GPR109a on adipocytes, leading to a reduction in plasma free fatty acids (FFAs).

Q3: What were the key findings from the clinical trials of this compound?

Phase 1 and 2 clinical trials demonstrated that this compound is highly effective at reducing plasma free fatty acid levels.[4][1] However, contrary to expectations, this significant reduction in FFAs did not translate into a robust lipid-lowering effect. The trials revealed that this compound has only a weak effect on serum lipids, such as LDL cholesterol and triglycerides, when compared to niacin.[4][1]

Q4: Why does this compound show weak lipid-lowering effects despite potently reducing free fatty acids?

The clinical trial results for this compound were pivotal in demonstrating that the lipid-modifying effects of niacin are largely independent of GPR109a activation and the subsequent reduction in FFAs.[4][1][5] Niacin is now understood to have additional, GPR109a-independent mechanisms of action that are crucial for its broad-spectrum lipid-lowering capabilities. Since this compound is a selective GPR109a agonist, it does not engage these other pathways, leading to its observed weak effect on the overall lipid profile.

Q5: What are the GPR109a-independent mechanisms of niacin that this compound lacks?

One of the key GPR109a-independent mechanisms of niacin is the direct, noncompetitive inhibition of the enzyme diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes.[6][7][8] DGAT2 is a critical enzyme in the synthesis of triglycerides. By inhibiting DGAT2, niacin reduces the production of triglycerides, which in turn decreases the assembly and secretion of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL) particles.[7][8] this compound, being a selective GPR109a agonist, does not inhibit DGAT2.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
No significant change in serum LDL, HDL, or triglyceride levels after this compound administration in an experimental model. This is the expected outcome based on clinical trial data. This compound's primary effect is on free fatty acid reduction, not a broad lipid panel modification.Confirm that a reduction in free fatty acids is observed. If the experimental goal is to lower LDL, HDL, or triglycerides, a different therapeutic agent should be considered.
A decrease in free fatty acid levels is not observed after this compound administration. 1. Incorrect dosage: The concentration of this compound may be too low. 2. Compound integrity: The this compound may have degraded. 3. Assay sensitivity: The method used to measure FFAs may not be sensitive enough. 4. Biological variability: The experimental model may have a different GPR109a expression or signaling response.1. Review the literature for effective dosage ranges in your specific model. 2. Ensure proper storage and handling of the compound. 3. Validate the FFA assay with appropriate controls. 4. Characterize GPR109a expression and function in your experimental system.
Unexpected off-target effects are observed. While this compound is reported to be a selective GPR109a agonist, off-target effects can never be entirely ruled out, especially at high concentrations.Perform a literature search for any known off-target activities of this compound. Consider performing a screen to identify potential off-target interactions.

Data Presentation

Summary of Expected Effects of this compound vs. Niacin on Lipid Parameters
Parameter This compound Niacin Primary Mechanism
Free Fatty Acids (FFA) Strong Decrease Strong Decrease GPR109a-dependent
LDL Cholesterol Weak to No Effect Moderate to Strong Decrease GPR109a-independent (DGAT2 inhibition)
HDL Cholesterol Weak to No Effect Moderate to Strong Increase GPR109a-independent
Triglycerides Weak to No Effect Moderate to Strong Decrease GPR109a-independent (DGAT2 inhibition)

Note: The quantitative data from the this compound Phase 2 clinical trial is not publicly available in the reviewed search results. The table reflects the qualitative findings reported in the literature.

Experimental Protocols

Measurement of Free Fatty Acids (FFA)

This is a general protocol based on commercially available kits.

  • Sample Preparation:

    • For serum or plasma samples, no extensive preparation is typically required.

    • For cell or tissue samples, homogenization in a suitable buffer (e.g., chloroform/Triton X-100) is necessary to extract lipids. The organic phase is then collected, dried, and resuspended in an assay buffer.

  • Assay Procedure:

    • A standard curve is prepared using a provided fatty acid standard (e.g., palmitic acid).

    • Samples and standards are added to a 96-well plate.

    • An enzyme mix containing acyl-CoA synthetase is added to the wells. This enzyme converts free fatty acids to acyl-CoA.

    • A developer solution is then added, which contains reagents that react with an intermediate of the acyl-CoA reaction to produce a fluorescent or colorimetric signal.

    • The plate is incubated at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • The absorbance or fluorescence is read using a plate reader.

    • The concentration of FFAs in the samples is determined by comparing their readings to the standard curve.

HTRF cAMP Assay for GPR109a Activation

This protocol outlines the general steps for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

  • Cell Preparation:

    • Cells expressing GPR109a are seeded in a 96-well or 384-well plate and cultured to the desired confluency.

  • Compound Treatment:

    • The culture medium is removed, and the cells are washed with a stimulation buffer.

    • This compound (or other agonists/antagonists) at various concentrations is added to the wells.

    • The plate is incubated for a specific period (e.g., 30 minutes) at room temperature to allow for GPR109a activation and subsequent changes in intracellular cAMP levels.

  • Lysis and Detection:

    • A lysis buffer containing the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) is added to each well.

    • The plate is incubated for a specified time (e.g., 1 hour) at room temperature to allow for the competitive binding of the labeled and unlabeled cAMP to the antibody.

  • Data Acquisition and Analysis:

    • The HTRF signal is read on a compatible plate reader.

    • A decrease in the HTRF signal indicates an increase in intracellular cAMP (for Gs-coupled receptors) or a decrease in the inhibition of adenylyl cyclase (for Gi-coupled receptors like GPR109a). The data is typically used to generate dose-response curves and calculate EC50 values.

Visualizations

Signaling Pathways

GPR109a_Signaling cluster_membrane Cell Membrane GPR109a GPR109a Gi Gi GPR109a->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces MK1903 This compound MK1903->GPR109a Binds to Gi->AC Inhibits PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (FFA release) HSL->Lipolysis Catalyzes

Caption: GPR109a signaling pathway activated by this compound.

Experimental Workflow

experimental_workflow cluster_in_vitro In Vitro Experiments cluster_in_vivo In Vivo / Clinical Studies cell_culture Cell Culture (GPR109a expressing cells) cAMP_assay HTRF cAMP Assay cell_culture->cAMP_assay Treat with this compound ffa_measurement Measure Plasma Free Fatty Acids cAMP_assay->ffa_measurement Correlates with animal_model Animal Model or Human Subjects dosing Administer this compound animal_model->dosing dosing->ffa_measurement lipid_panel Measure Serum Lipid Panel dosing->lipid_panel ffa_measurement->lipid_panel Weak Correlation

Caption: Experimental workflow to assess this compound effects.

Logical Relationship

logical_relationship MK1903 This compound GPR109a GPR109a Activation MK1903->GPR109a FFA_reduction Free Fatty Acid Reduction GPR109a->FFA_reduction Weak_lipid_effect Weak Lipid-Lowering Effect FFA_reduction->Weak_lipid_effect Does not directly cause Niacin Niacin Niacin->GPR109a DGAT2_inhibition DGAT2 Inhibition (GPR109a-independent) Niacin->DGAT2_inhibition Strong_lipid_effect Strong Lipid-Lowering Effect DGAT2_inhibition->Strong_lipid_effect

Caption: Why this compound has weaker lipid effects than niacin.

References

Technical Support Center: Navigating the Translational Challenges of MK-1903

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with MK-1903. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the experimental and clinical evaluation of this compound. Our goal is to facilitate a deeper understanding of the complexities involved in translating preclinical findings of this compound to human studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid, is a potent and selective agonist for the G-protein coupled receptor 109a (GPR109a).[1][2] This receptor is a molecular target for nicotinic acid (niacin) and is primarily expressed in adipocytes and immune cells.[1][2] The intended therapeutic application of this compound was for the treatment of dyslipidemia, based on the hypothesis that activating GPR109a would mimic the beneficial lipid-modifying effects of niacin.[1][3]

Q2: What was the key challenge observed when translating preclinical results of this compound to humans?

The primary challenge was a disconnect between the robust preclinical efficacy in lowering free fatty acids (FFAs) and the lack of a corresponding significant effect on serum lipids in human clinical trials.[1][2][3] While this compound successfully demonstrated a potent, dose-dependent reduction in plasma FFAs in both preclinical models and human subjects, it failed to produce the expected broader lipid-modifying effects (e.g., changes in LDL, HDL, and triglycerides) that are characteristic of niacin.[1][3] This finding suggests that the beneficial effects of niacin on the overall lipid profile may be mediated through a GPR109a-independent pathway.[1][2]

Q3: Were there any significant safety concerns with this compound in preclinical or clinical studies?

Preclinical studies indicated that this compound was well-tolerated and did not present any apparent safety concerns.[1][2] This favorable safety profile was a key factor in its advancement to Phase 1 and Phase 2 clinical trials.[1][2]

Q4: How does the mechanism of action of this compound differ from that of γ-secretase modulators (GSMs) for Alzheimer's disease?

There is a fundamental difference in the mechanism of action. This compound is a GPR109a agonist intended for dyslipidemia.[1][2] In contrast, γ-secretase modulators (GSMs) are a class of drugs being investigated for Alzheimer's disease.[4][5][6][7] GSMs allosterically modulate the γ-secretase enzyme to selectively reduce the production of the amyloid-β 42 (Aβ42) peptide, which is a key component of amyloid plaques in the brains of Alzheimer's patients.[4][5][6][7] These two classes of compounds target entirely different proteins and signaling pathways and are intended for different diseases.

Troubleshooting Guides

Issue: Discrepancy Between Preclinical and Clinical Lipid-Lowering Efficacy

Potential Cause: The long-standing hypothesis that the lipid-modifying effects of niacin are primarily driven by the GPR109a-mediated suppression of free fatty acids may be incomplete.[3] The clinical data from this compound trials, where potent GPR109a agonism and FFA lowering did not translate to broad lipid profile changes, strongly supports this.[1][3]

Troubleshooting Steps:

  • Re-evaluate the role of GPR109a: Consider that GPR109a agonism alone may not be sufficient to achieve the full spectrum of niacin's lipid-modifying effects.

  • Investigate alternative pathways: Explore GPR109a-independent mechanisms that may contribute to niacin's clinical efficacy on serum lipids.

  • Species-specific differences: While the pharmacology of some drug classes, like certain GSMs, has shown robust translation across species, the downstream metabolic consequences of GPR109a activation may differ significantly between preclinical models (e.g., rodents) and humans.[4]

Data Presentation

Table 1: Summary of Preclinical and Clinical Effects of this compound

ParameterPreclinical Findings (Rats)Clinical Findings (Humans - Phase 1 & 2)
GPR109a Agonism Potent and selective agonistPotent agonist
Free Fatty Acid (FFA) Lowering Robust, dose-dependent decrease in plasma FFAsRobust decrease in plasma FFAs
Effect on Serum Lipids (LDL, HDL, Triglycerides) Not the primary endpoint, but expected to follow FFA reductionWeak effect, not comparable to niacin
Tolerability/Safety Well-tolerated with no apparent safety concernsGenerally well-tolerated

Experimental Protocols

Key Experiment: Assessment of GPR109a Agonist Activity and FFA Lowering in Humans (Phase 1 Clinical Trial)

  • Study Design: A randomized, controlled clinical trial.

  • Participants: Healthy human volunteers.

  • Intervention: Administration of single oral doses of this compound or placebo.

  • Key Measurements:

    • Pharmacokinetics: Serial blood samples were collected to determine the plasma concentration of this compound over time.

    • Pharmacodynamics (FFA Levels): Plasma free fatty acid levels were measured at baseline and at multiple time points after dosing to assess the extent and duration of FFA suppression.

  • Analysis: The relationship between this compound plasma concentration and the percentage change in FFA levels from baseline was modeled to evaluate the potency and efficacy of the compound.

Mandatory Visualizations

GPR109a_Signaling_Pathway cluster_adipocyte Adipocyte MK1903 This compound GPR109a GPR109a Receptor MK1903->GPR109a Binds and Activates Gi Gi Protein GPR109a->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA HSL Hormone-Sensitive Lipase PKA->HSL Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFAs Free Fatty Acids (FFAs) Triglycerides->FFAs Release Release into Circulation FFAs->Release

Caption: GPR109a signaling pathway in adipocytes activated by this compound.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase cluster_outcome Translational Outcome in_vitro In Vitro GPR109a Binding & Activity Assays in_vivo In Vivo Studies in Rats (FFA Lowering & Safety) in_vitro->in_vivo phase1 Phase 1: Healthy Volunteers (Safety, PK, FFA Lowering) in_vivo->phase1 Progression based on positive preclinical data phase2 Phase 2: Patients (Lipid Profile Efficacy) phase1->phase2 discrepancy Discrepancy Identified: FFA Lowering Confirmed, But Weak Effect on Lipids phase2->discrepancy

Caption: Experimental workflow for this compound from preclinical to clinical evaluation.

Logical_Relationship Hypothesis Hypothesis: GPR109a agonism is the primary driver of niacin's lipid-lowering effects. Preclinical Preclinical Evidence (this compound): Potent GPR109a agonism leads to robust FFA lowering in rats. Hypothesis->Preclinical Supports Clinical Clinical Evidence (this compound): Potent GPR109a agonism and FFA lowering in humans, but weak effect on overall lipid profile. Preclinical->Clinical Translation to Humans Conclusion Conclusion: The beneficial lipid effects of niacin are likely mediated by a GPR109a-independent pathway. Clinical->Conclusion Challenges Hypothesis

References

Technical Support Center: Assessing MK-1903 Toxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the in vitro toxicity of MK-1903, a potent and selective GPR109A agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective full agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] Activation of GPR109A by agonists like niacin has been shown to have anti-inflammatory effects and modulate lipid metabolism.[2][3][4] The downstream signaling of GPR109A can be complex and cell-type dependent, involving pathways that can influence cell survival and apoptosis.[2][5]

Q2: Is this compound expected to be cytotoxic in vitro?

The cytotoxic potential of this compound is likely to be cell-type specific. While some studies on GPR109A agonists suggest a potential for inducing apoptosis and inhibiting cell survival in certain cancer cells, other studies indicate that GPR109A activation might sensitize cells to other stressors, such as lipotoxicity in pancreatic β-cells.[5][6] Therefore, it is crucial to empirically determine the cytotoxicity of this compound in your specific cell model.

Q3: What are the initial steps to assess this compound toxicity in my cell line?

A dose-response and time-course experiment using a cell viability assay is the recommended first step. This will help determine the concentration range and exposure duration at which this compound may exert cytotoxic effects.

Q4: I am observing high variability in my cell viability assay results. What could be the cause?

High variability can stem from several factors, including inconsistent cell seeding density, edge effects in multi-well plates, or issues with reagent preparation and incubation times. Refer to the "Troubleshooting Cell Viability Assays" section for a detailed guide.

Q5: My Annexin V/PI apoptosis assay shows a high percentage of necrotic cells even at low concentrations of this compound. What does this mean?

This could indicate that the compound induces necrosis at the tested concentrations, or it could be an artifact of harsh cell handling during the assay. It is also possible that the cells are rapidly progressing through apoptosis to secondary necrosis. See the "Troubleshooting Apoptosis Assays" section for guidance.

Q6: How can I investigate if this compound affects the cell cycle?

Cell cycle analysis using flow cytometry with a DNA intercalating dye like propidium iodide (PI) is the standard method. This will reveal if this compound causes cell cycle arrest at a specific phase. Detailed protocols and troubleshooting tips are provided below.

Quantitative Data Summary

Table 1: Template for Summarizing Cell Viability Data (e.g., IC50 values)

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
e.g., MCF-7e.g., MTTe.g., 48e.g., To be determined
e.g., HepG2e.g., Resazurine.g., 72e.g., To be determined
Your Cell Line

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the steps for detecting apoptosis by flow cytometry.

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsin-EDTA, followed by neutralization with serum-containing medium.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol describes the procedure for analyzing cell cycle distribution.

  • Cell Treatment: Expose cells to this compound for the desired time.

  • Cell Harvesting: Collect and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.

  • PI Staining: Add propidium iodide to the cell suspension and incubate in the dark.

  • Analysis: Analyze the DNA content by flow cytometry.

Troubleshooting Guides

Troubleshooting Cell Viability Assays
IssuePossible CauseRecommendation
High background in control wells Contamination of media or reagents; High cell seeding density.Use fresh, sterile reagents. Optimize cell seeding density.
Low signal or poor dynamic range Suboptimal assay incubation time; Incorrect wavelength used for reading.Perform a time-course experiment to determine the optimal endpoint. Verify the correct filter settings on the plate reader.
"Edge effect" in 96-well plates Evaporation from outer wells.Do not use the outer wells for experimental samples. Fill them with sterile water or media.
Inconsistent results between replicates Inaccurate pipetting; Uneven cell distribution when seeding.Calibrate pipettes regularly. Ensure a homogenous cell suspension before seeding.
Troubleshooting Apoptosis Assays (Annexin V/PI)
IssuePossible CauseRecommendation
High percentage of Annexin V+/PI+ cells in negative control Harsh cell handling (e.g., excessive trypsinization, vigorous vortexing).Use a gentler cell detachment method. Handle cells gently throughout the protocol.
Weak Annexin V signal Insufficient incubation time with Annexin V; Apoptosis not yet initiated.Optimize incubation time. Perform a time-course experiment to capture early apoptotic events.
High background fluorescence Inadequate washing; Non-specific binding of Annexin V.Increase the number of wash steps. Ensure the binding buffer contains sufficient calcium.
Cell clumps Cells are too concentrated.Gently resuspend the cell pellet and consider filtering the cell suspension before analysis.
Troubleshooting Cell Cycle Analysis
IssuePossible CauseRecommendation
Broad G1 and G2/M peaks (high CV) Inconsistent staining; Cell clumps.Ensure proper fixation and staining times. Filter the cell suspension before analysis.
Presence of a sub-G1 peak in control cells Spontaneous apoptosis in culture.Use healthy, log-phase cells. Minimize handling stress.
Debris in the low-channel region Cell lysis during preparation.Handle cells gently and use appropriate centrifugation speeds.
No clear G2/M peak Cells are not actively proliferating.Ensure you are using a proliferating cell culture.

Visualizations

GPR109A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR109A GPR109A This compound->GPR109A Binds Gi Gi GPR109A->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Apoptosis Apoptosis PKA->Apoptosis Inhibits CellSurvival Cell Survival PKA->CellSurvival Promotes Experimental_Workflow_Toxicity cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis seed_cells Seed Cells treat_mk1903 Treat with this compound (Dose-Response) seed_cells->treat_mk1903 incubate_viability Incubate (24, 48, 72h) treat_mk1903->incubate_viability mtt_assay Perform MTT Assay incubate_viability->mtt_assay read_absorbance Read Absorbance mtt_assay->read_absorbance treat_apoptosis Treat with this compound harvest_cells_apoptosis Harvest Cells treat_apoptosis->harvest_cells_apoptosis stain_annexin_pi Stain with Annexin V/PI harvest_cells_apoptosis->stain_annexin_pi flow_cytometry_apoptosis Flow Cytometry Analysis stain_annexin_pi->flow_cytometry_apoptosis treat_cellcycle Treat with this compound harvest_cells_cellcycle Harvest & Fix Cells treat_cellcycle->harvest_cells_cellcycle stain_pi Stain with PI harvest_cells_cellcycle->stain_pi flow_cytometry_cellcycle Flow Cytometry Analysis stain_pi->flow_cytometry_cellcycle Troubleshooting_Logic start Inconsistent Experimental Results check_protocol Review Protocol Steps start->check_protocol check_reagents Check Reagent Quality (e.g., expiration, storage) start->check_reagents check_cells Assess Cell Health (e.g., morphology, confluency) start->check_cells check_instrument Verify Instrument Settings (e.g., calibration, filters) start->check_instrument optimize_assay Optimize Assay Parameters (e.g., concentrations, timing) check_protocol->optimize_assay check_reagents->optimize_assay check_cells->optimize_assay check_instrument->optimize_assay consistent_results Consistent Results optimize_assay->consistent_results

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Action: MK-1903 Versus Niacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanistic pathways of MK-1903 and niacin, two agents that have been pivotal in understanding lipid metabolism and the role of the G protein-coupled receptor 109A (GPR109A). While both compounds interact with this receptor, their downstream effects and clinical outcomes diverge significantly, offering valuable insights for future drug development in the field of dyslipidemia.

Core Mechanisms of Action: A Tale of Two Agonists

This compound is a potent and selective full agonist of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A. Its mechanism is highly specific, primarily leading to the activation of GPR109A in adipocytes. This activation inhibits hormone-sensitive lipase, which in turn reduces the mobilization of free fatty acids (FFAs) from adipose tissue into the bloodstream.[1][2][3] Clinical trials have demonstrated that this compound produces a robust and significant decrease in plasma FFAs in humans.[1][2]

Niacin (nicotinic acid), a long-standing therapy for dyslipidemia, also activates GPR109A, contributing to a transient reduction in plasma FFAs.[4][5] However, a critical distinction has emerged from comparative studies: the primary lipid-modifying effects of niacin are now understood to be largely independent of GPR109A and the acute suppression of FFAs.[1][4][6] Niacin's broader mechanism involves several GPR109A-independent pathways, including the direct inhibition of diacylglycerol O-acyltransferase 2 (DGAT2) in hepatocytes.[7][8][9] This inhibition curtails hepatic triglyceride synthesis, leading to decreased production and secretion of very-low-density lipoprotein (VLDL) and subsequently low-density lipoprotein (LDL) particles.[7][8][10] Furthermore, niacin is believed to increase high-density lipoprotein (HDL) cholesterol by reducing the hepatic clearance of apolipoprotein A-I (ApoA-I).[8][9][11]

The Flushing Phenomenon: A Common Pathway with Different Implications

A well-known side effect of both niacin and potent GPR109A agonists like this compound is cutaneous vasodilation, commonly known as flushing.[12][13][14] This reaction is initiated by the activation of GPR109A on Langerhans cells and keratinocytes in the skin.[15][16][17] This activation triggers the release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which are potent vasodilators.[13][18][19] The subsequent dilation of capillaries in the skin leads to the characteristic redness, warmth, and itching associated with flushing.[13][14] While this side effect is a shared consequence of GPR109A activation, its presence in this compound treatment without the corresponding lipid benefits further underscores the dissociation of GPR109A-mediated effects from niacin's primary therapeutic actions on cholesterol and triglycerides.

Quantitative Data Summary

The following tables summarize the key comparative data between this compound and niacin based on available experimental and clinical findings.

Table 1: Comparison of Mechanism of Action and Primary Effects

FeatureThis compoundNiacin
Primary Target GPR109A (HCA2)GPR109A (HCA2) and other GPR109A-independent pathways[1][4][6]
Mechanism of Action Potent and selective GPR109A full agonistGPR109A agonist; inhibits hepatic DGAT2; reduces ApoA-I clearance[7][8][9]
Effect on Free Fatty Acids (FFAs) Robust decrease[1][2]Transient decrease[4][5]
Effect on LDL-C Weak effect[1][2]Significant decrease[7][11]
Effect on HDL-C Weak effect[1][2]Significant increase[11]
Effect on Triglycerides Weak effect[1][2]Significant decrease[7][11]
Flushing Side Effect Present[12]Present[13]

Table 2: GPR109A Agonist Potency

CompoundEC50 in whole cell HTRF-cAMP assay
This compound 12.9 nM
Niacin 51 nM

Experimental Protocols

In Vitro GPR109A Activation Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

  • Objective: To determine the potency of compounds in activating the GPR109A receptor.

  • Methodology: A whole-cell cAMP assay using Homogeneous Time-Resolved Fluorescence (HTRF) is performed. Cells stably expressing the human GPR109A receptor are incubated with varying concentrations of the test compound (e.g., this compound or niacin). Forskolin is used to stimulate cAMP production. The assay measures the inhibition of forskolin-induced cAMP accumulation, which is inversely proportional to the level of GPR109A activation. The HTRF signal is read on a compatible plate reader, and the EC50 values are calculated from the dose-response curves.

Human Clinical Trials for FFA and Lipid Assessment

  • Objective: To evaluate the in vivo effects of this compound and niacin on plasma free fatty acids and serum lipid profiles.

  • Methodology: A randomized, double-blind, placebo-controlled clinical trial design is employed.[1]

    • Participants: Healthy volunteers or patients with dyslipidemia.

    • Intervention: Participants are administered single or multiple doses of this compound, niacin, or placebo.

    • Data Collection: Blood samples are collected at baseline and at various time points post-dosing. Plasma is analyzed for free fatty acid concentrations. Serum is analyzed for total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic assays.

    • Analysis: Statistical analysis is performed to compare the changes in FFA and lipid parameters between the treatment and placebo groups.

Visualizing the Pathways

The following diagrams illustrate the distinct signaling pathways of this compound and niacin.

MK1903_Mechanism MK1903 This compound GPR109A_Adipocyte GPR109A (Adipocyte) MK1903->GPR109A_Adipocyte Gi Gi GPR109A_Adipocyte->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Plasma FFA Lipolysis->FFA

Caption: this compound Signaling Pathway in Adipocytes.

Niacin_Mechanism cluster_gpr109a GPR109A-Dependent cluster_independent GPR109A-Independent Niacin Niacin GPR109A_Adipocyte GPR109A (Adipocyte) Niacin->GPR109A_Adipocyte Hepatocyte Hepatocyte Niacin->Hepatocyte FFA ↓ Plasma FFA (Transient) GPR109A_Adipocyte->FFA DGAT2 DGAT2 Hepatocyte->DGAT2 TG_Synth ↓ TG Synthesis VLDL_Sec ↓ VLDL Secretion LDL ↓ LDL ApoAI ↓ ApoA-I Clearance Hepatocyte->ApoAI HDL ↑ HDL DGAT2->TG_Synth TG_Synth->VLDL_Sec VLDL_Sec->LDL ApoAI->HDL

Caption: Niacin's Dual Mechanism of Action.

Flushing_Pathway Agonist This compound or Niacin GPR109A_Skin GPR109A (Langerhans Cells & Keratinocytes) Agonist->GPR109A_Skin PLC PLC Activation GPR109A_Skin->PLC AA Arachidonic Acid Release PLC->AA COX COX-1 & COX-2 AA->COX PGs ↑ PGD2 & PGE2 COX->PGs Vasodilation Vasodilation PGs->Vasodilation Flushing Flushing Vasodilation->Flushing

Caption: GPR109A-Mediated Flushing Pathway.

References

A Comparative Analysis of the Potency of MK-1903 and Niacin as GPR109A Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency and mechanisms of action of MK-1903 and niacin, two agonists of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2). While both compounds target GPR109A, their downstream effects, particularly on lipid metabolism, exhibit significant differences, challenging the long-held hypothesis that GPR109A agonism is the sole mediator of niacin's broad lipid-modifying efficacy.

Quantitative Comparison of In Vitro Potency

The potency of this compound and niacin as GPR109A agonists has been directly compared in cell-based assays. The following table summarizes the half-maximal effective concentration (EC50) values obtained from a whole-cell homogeneous time-resolved fluorescence (HTRF) cAMP assay, which measures the inhibition of cyclic AMP (cAMP) production upon GPR109A activation.

CompoundTarget ReceptorAssay TypeEC50 (nM)Reference
This compound Human GPR109AHTRF-cAMP12.9[1]
Niacin Human GPR109AHTRF-cAMP51[1]

Key Finding: this compound is a more potent agonist of GPR109A than niacin in vitro, as evidenced by its lower EC50 value in a functional assay measuring a key downstream signaling event.

Divergent Effects on Lipid Profiles: GPR109A-Dependent and -Independent Mechanisms

Despite its higher in vitro potency at the GPR109A receptor, clinical and preclinical studies have revealed that this compound does not replicate the full spectrum of niacin's effects on the lipid profile. This divergence highlights the complexity of niacin's mechanism of action.

GPR109A-Dependent Effects: Free Fatty Acid Reduction

Both this compound and niacin are effective in reducing plasma free fatty acids (FFAs). This is a direct consequence of GPR109A activation in adipocytes, which leads to the inhibition of lipolysis.[2][3] Clinical trials with this compound have demonstrated a robust decrease in plasma FFAs.[3][4]

GPR109A-Independent Effects of Niacin on Lipoproteins

Crucially, studies have shown that the lipid-modifying effects of niacin on triglycerides, low-density lipoprotein (LDL), and high-density lipoprotein (HDL) are largely independent of GPR109A activation.[2][5] In contrast to niacin, this compound has shown only weak effects on serum lipids.[1][3] This suggests that niacin's beneficial impact on the broader lipid profile is mediated through alternative pathways.

Emerging evidence points to several GPR109A-independent mechanisms for niacin, including:

  • Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2): Niacin can inhibit this key enzyme in triglyceride synthesis in the liver, leading to reduced VLDL production.[6]

  • Increased Apolipoprotein B (ApoB) Degradation: Niacin has been shown to accelerate the intracellular degradation of ApoB, the primary protein component of VLDL and LDL, further reducing the secretion of these atherogenic lipoproteins.[7]

Signaling Pathways

The signaling pathways for GPR109A activation leading to both the desired anti-lipolytic effect and the common side effect of flushing are distinct.

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_langerhans Langerhans Cell MK1903_Niacin_Adipocyte This compound / Niacin GPR109A_Adipocyte GPR109A MK1903_Niacin_Adipocyte->GPR109A_Adipocyte Gi_Adipocyte Gi GPR109A_Adipocyte->Gi_Adipocyte AC_Adipocyte Adenylyl Cyclase Gi_Adipocyte->AC_Adipocyte inhibition cAMP_Adipocyte cAMP AC_Adipocyte->cAMP_Adipocyte reduction PKA_Adipocyte PKA cAMP_Adipocyte->PKA_Adipocyte inhibition HSL_Adipocyte HSL PKA_Adipocyte->HSL_Adipocyte inhibition Lipolysis_Adipocyte Lipolysis HSL_Adipocyte->Lipolysis_Adipocyte inhibition FFA_Adipocyte Free Fatty Acids Lipolysis_Adipocyte->FFA_Adipocyte reduction Niacin_Langerhans Niacin GPR109A_Langerhans GPR109A Niacin_Langerhans->GPR109A_Langerhans PLA2_Langerhans PLA2 GPR109A_Langerhans->PLA2_Langerhans activation AA_Langerhans Arachidonic Acid PLA2_Langerhans->AA_Langerhans COX_Langerhans COX-1 AA_Langerhans->COX_Langerhans PGD2_Langerhans PGD2 / PGE2 COX_Langerhans->PGD2_Langerhans Flushing_Langerhans Flushing PGD2_Langerhans->Flushing_Langerhans

Caption: GPR109A signaling in different cell types.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay for GPR109A Activation

This competitive immunoassay is used to quantify intracellular cAMP levels following GPR109A activation.

Principle: The assay is based on the competition between native cAMP produced by the cells and a labeled cAMP analog (d2) for binding to a specific anti-cAMP antibody labeled with a fluorescent donor (Europium cryptate). When the donor and acceptor are in close proximity, Fluorescence Resonance Energy Transfer (FRET) occurs. An increase in intracellular cAMP displaces the labeled cAMP, leading to a decrease in the FRET signal.[8][9]

General Procedure:

  • Cell Preparation: Cells stably expressing the human GPR109A receptor are harvested and resuspended in assay buffer.

  • Compound Addition: The cells are dispensed into a microplate, and varying concentrations of the test compounds (this compound or niacin) are added.

  • Cell Stimulation: The cells are stimulated to produce cAMP, typically using forskolin for Gs-coupled receptors or by measuring the inhibition of forskolin-stimulated cAMP for Gi-coupled receptors like GPR109A.

  • Lysis and Reagent Addition: The cells are lysed, and the HTRF detection reagents (anti-cAMP-cryptate and cAMP-d2) are added.

  • Incubation: The plate is incubated to allow the assay components to reach equilibrium.

  • Signal Detection: The time-resolved fluorescence is read on a compatible plate reader at two different wavelengths (for the donor and acceptor).

  • Data Analysis: The ratio of the two fluorescence signals is calculated, and the EC50 values are determined by plotting the signal against the compound concentration.[10]

Measurement of Plasma Free Fatty Acids (FFAs)

Principle: Plasma FFA concentrations are measured to assess the in vivo effect of GPR109A agonists on lipolysis.

General Procedure:

  • Subject Preparation: Human subjects are typically fasted overnight.

  • Baseline Sampling: A baseline blood sample is collected before drug administration.

  • Drug Administration: A single dose of the test compound (e.g., this compound or niacin) is administered.

  • Serial Blood Sampling: Blood samples are collected at various time points after drug administration.

  • Plasma Separation: Plasma is separated from the blood samples by centrifugation.

  • FFA Analysis: FFA concentrations in the plasma samples are determined using an enzymatic colorimetric assay.

  • Data Analysis: The change in FFA concentration from baseline is calculated for each time point to determine the extent and duration of FFA lowering.[11]

Conclusion

While this compound is a more potent GPR109A agonist than niacin in vitro, its clinical effects are largely confined to the GPR109A-mediated reduction of free fatty acids. Niacin, although less potent at the GPR109A receptor, exerts a broader and more clinically significant impact on the overall lipid profile through mechanisms that are independent of GPR109A. This crucial distinction underscores that potent GPR109A agonism alone is not sufficient to replicate the full therapeutic benefits of niacin in dyslipidemia. Future drug development efforts aimed at mimicking niacin's effects may need to target these GPR109A-independent pathways.

References

MK-1903: A Precision Tool for Unraveling GPR109a-Independent Effects of Niacin

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the full spectrum of niacin's therapeutic effects on lipid metabolism and cardiovascular health has been a subject of intense research. The discovery of the G protein-coupled receptor 109a (GPR109a) as a primary niacin receptor provided a significant breakthrough, explaining its potent anti-lipolytic action and the notorious flushing side effect. However, accumulating evidence now strongly suggests that many of niacin's beneficial lipid-modifying effects occur independently of GPR109a activation. In this context, the selective GPR109a agonist MK-1903 has emerged as an invaluable pharmacological tool, enabling researchers to dissect the GPR109a-dependent and -independent signaling pathways of niacin.

This guide provides a comparative analysis of this compound and niacin, presenting key experimental data that underscore the utility of this compound in isolating and studying the GPR109a-independent actions of niacin. We will delve into the experimental protocols that have been instrumental in these findings and visualize the intricate signaling pathways involved.

Comparative Efficacy: this compound vs. Niacin

The differential effects of this compound and niacin on lipid profiles, despite both acting on GPR109a, form the cornerstone of our understanding of niacin's dual signaling mechanisms. The following tables summarize the key quantitative data from preclinical and clinical studies.

Table 1: In Vitro Potency at the GPR109a Receptor

CompoundAssay TypeEC50 (nM)
This compoundWhole cell HTRF-cAMP assay12.9
NiacinWhole cell HTRF-cAMP assay51

Table 2: Effects on Plasma Free Fatty Acids (FFAs) in Humans

CompoundStudy PopulationEffect on FFAsGPR109a-Dependence
This compoundHumansRobust decrease[1]Dependent
NiacinHumansTransient reduction[2]Dependent

Table 3: Comparative Effects on Serum Lipids in Humans

CompoundEffect on LDLEffect on HDLEffect on TriglyceridesGPR109a-Dependence
This compoundWeak to no effect[1]Weak to no effect[3]Weak to no effect[3]N/A
NiacinReductionIncreaseDecreaseIndependent[2][4]

Table 4: Effects on Lipid Profile in GPR109a Knockout Mice

TreatmentGenotypeChange in LDLChange in HDLChange in Triglycerides
NiacinGPR109a -/-Decrease[5]Increase[5]Decrease[4]
NiacinWild-TypeDecreaseIncreaseDecrease

Deciphering the Mechanisms: Experimental Protocols

The following are summaries of key experimental methodologies that have been employed to differentiate the effects of this compound and niacin.

In Vitro GPR109a Activation Assay
  • Objective: To determine the potency of compounds in activating the GPR109a receptor.

  • Methodology: A whole-cell Homogeneous Time-Resolved Fluorescence (HTRF)-cAMP assay is utilized.

    • Cells stably expressing the human GPR109a receptor are cultured.

    • The cells are incubated with varying concentrations of the test compound (e.g., this compound, niacin).

    • Forskolin is added to stimulate adenylate cyclase and increase intracellular cAMP levels.

    • The activation of the Gi-coupled GPR109a by an agonist inhibits adenylate cyclase, leading to a decrease in cAMP levels.

    • The HTRF assay measures the concentration of cAMP. The EC50 value, the concentration of the compound that produces 50% of the maximal inhibitory effect, is then calculated.

In Vivo Assessment of Anti-Lipolytic Effects in Mice
  • Objective: To evaluate the ability of a compound to reduce plasma free fatty acid (FFA) levels in a GPR109a-dependent manner.

  • Methodology:

    • Wild-type and GPR109a knockout mice are used.[2][6]

    • A baseline blood sample is collected.

    • Mice are orally administered with the test compound (e.g., niacin) or a vehicle control.[6]

    • Blood samples are collected at various time points post-administration.

    • Plasma FFA concentrations are measured using a commercially available kit.

    • The reduction in FFA levels in wild-type mice compared to the lack of effect in GPR109a knockout mice demonstrates the GPR109a-dependence of the anti-lipolytic effect.

Human Clinical Trials for Lipid-Modifying Efficacy
  • Objective: To assess the long-term effects of GPR109a agonists on the serum lipid profile in human subjects.

  • Methodology:

    • Randomized, placebo-controlled, double-blind clinical trials are conducted.[2]

    • Patients with dyslipidemia are enrolled.

    • Participants are randomly assigned to receive the investigational drug (e.g., this compound), niacin, or a placebo over a defined period (e.g., 4-12 weeks).

    • Fasting blood samples are collected at baseline and at specified intervals throughout the study.

    • A full lipid panel, including total cholesterol, LDL-C, HDL-C, and triglycerides, is analyzed.

    • The changes from baseline in the lipid parameters are compared between the treatment groups.

Visualizing the Pathways

The following diagrams illustrate the signaling pathways of niacin and the experimental logic for using this compound as a tool to study GPR109a-independent effects.

Caption: Niacin's dual signaling pathways.

Experimental_Workflow cluster_compounds Test Compounds cluster_models Experimental Models cluster_outcomes Measured Outcomes cluster_interpretation Interpretation Niacin Niacin In_vitro GPR109a-expressing cells Niacin->In_vitro In_vivo Wild-type & GPR109a KO mice Niacin->In_vivo Clinical Human Subjects Niacin->Clinical MK1903 This compound MK1903->In_vitro MK1903->In_vivo MK1903->Clinical GPR109a_activation GPR109a Activation (cAMP assay) In_vitro->GPR109a_activation FFA_reduction FFA Reduction In_vivo->FFA_reduction Lipid_profile Lipid Profile Changes (LDL, HDL, TGs) Clinical->Lipid_profile GPR109a_dependent_effect GPR109a-Dependent Effect (Niacin & this compound show effect) GPR109a_activation->GPR109a_dependent_effect FFA_reduction->GPR109a_dependent_effect GPR109a_independent_effect GPR109a-Independent Effect (Only Niacin shows effect) Lipid_profile->GPR109a_independent_effect

Caption: Experimental logic for dissecting niacin's effects.

Conclusion

The development of this compound, a potent and selective GPR109a agonist, has been instrumental in challenging the long-held belief that all of niacin's therapeutic benefits are mediated through this receptor.[2] By demonstrating a clear divergence in the effects of this compound and niacin on the broader lipid profile, researchers have solidified the existence of critical GPR109a-independent pathways for niacin's action.[1][4] These findings, supported by studies in GPR109a knockout mice, have opened new avenues of investigation into alternative mechanisms, such as the NAD+/Sirt1 axis.[7][8] For researchers in drug development and metabolic disease, this compound serves as an indispensable tool for isolating and characterizing these GPR109a-independent effects, paving the way for the development of novel therapeutics that may offer the lipid-modifying benefits of niacin without its GPR109a-mediated side effects.

References

MK-1903: A GPR109a Agonist's Divergent Path in Dyslipidemia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the clinical trial results for the GPR109a agonist MK-1903 reveals a significant divergence from traditional lipid-lowering therapies. While demonstrating robust effects on plasma free fatty acids (FFAs), this compound exhibited a weak impact on serum lipids, challenging the long-held hypothesis that FFA reduction is the primary mechanism behind niacin's beneficial lipid-modifying effects. This guide provides a comprehensive comparison of this compound with the established therapy niacin and other alternative treatments for dyslipidemia, supported by available clinical trial data and detailed experimental methodologies.

Executive Summary

This compound, a potent and selective agonist of the G-protein coupled receptor 109a (GPR109a), was investigated for the treatment of dyslipidemia. Clinical trials, including a phase 2 study, demonstrated that this compound effectively lowered plasma free fatty acids. However, unlike niacin, another GPR109a agonist, this compound did not produce the expected significant improvements in serum lipid profiles, such as increasing high-density lipoprotein (HDL) cholesterol and decreasing low-density lipoprotein (LDL) cholesterol and triglycerides.[1][2][3][4][5] This finding suggests that the lipid-modifying effects of niacin may be mediated through pathways independent of GPR109a activation. This guide will delve into the available data for this compound, compare it with niacin and other emerging therapies, and provide insights into the underlying mechanisms and clinical trial designs.

Comparison of Clinical Trial Results

The following tables summarize the available quantitative data from clinical trials of this compound and its alternatives. It is important to note that specific percentage changes in lipid profiles for this compound are not publicly available; the results are described qualitatively as having a "weak effect" or "no clinically meaningful changes".[1][4]

Table 1: Comparison of Efficacy on Lipid Parameters

Drug ClassDrugMechanism of ActionChange in HDL-CChange in LDL-CChange in Triglycerides
GPR109a Agonist This compound Potent and selective GPR109a agonistWeak effect [3][5]Weak effect [3][5]Weak effect [3][5]
GPR109a AgonistNiacinGPR109a agonist↑ up to 30%[1]↓ 5-25%↓ 20-50%
CETP InhibitorAnacetrapibInhibits cholesteryl ester transfer protein↑ ~104%↓ ~18% (non-HDL-C)-
CETP InhibitorEvacetrapibInhibits cholesteryl ester transfer protein↑ ~130%↓ ~37%-
CETP InhibitorDalcetrapibInhibits cholesteryl ester transfer protein↑ ~30%Negligible effect↑ ~10%
FibrateFenofibratePPARα agonist↑ 10-20%↓ 5-20%↓ 20-50%
Bile Acid SequestrantColesevelamBinds bile acids in the intestine↑ 3-5%↓ 15-30%No change or may increase

Table 2: Key Clinical Trial Findings and Adverse Effects

DrugKey Clinical Trial FindingsCommon Adverse Effects
This compound Robustly decreased plasma free fatty acids but had a weak effect on serum lipids.[3][5]Not extensively reported in publicly available sources.
NiacinReduces major coronary events.Flushing, gastrointestinal issues, increased blood sugar.
AnacetrapibSignificantly reduced major coronary events.Accumulates in adipose tissue, small increases in blood pressure.
EvacetrapibFailed to reduce major cardiovascular events despite significant lipid changes.Increased inflammatory markers, new-onset hypertension.
DalcetrapibDid not reduce cardiovascular events in a broad population.Minor increase in blood pressure and hs-CRP.
FenofibrateReduces cardiovascular events in patients with atherogenic dyslipidemia.Gastrointestinal upset, gallstones, myopathy.
ColesevelamReduces LDL-C and can be an adjunct to statins.Constipation, bloating, flatulence.

Experimental Protocols

GPR109a Signaling Pathway

The activation of GPR109a by agonists like this compound and niacin initiates a signaling cascade. The receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase, thereby reducing the hydrolysis of triglycerides and the release of free fatty acids into the circulation.

GPR109a_Signaling_Pathway cluster_cell Adipocyte cluster_circulation Circulation MK1903 This compound / Niacin GPR109a GPR109a Receptor MK1903->GPR109a binds Gi_protein Gi Protein (αβγ) GPR109a->Gi_protein activates AC Adenylyl Cyclase Gi_protein->AC inhibits Gi_protein->AC cAMP cAMP AC->cAMP produces HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL activates TG Triglycerides HSL->TG hydrolyzes FFA Free Fatty Acids TG->FFA releases FFA_circ ↓ Plasma FFA FFA->FFA_circ ↓ release Clinical_Trial_Workflow cluster_preclinical Preclinical cluster_clinical Clinical Trials cluster_regulatory Regulatory Review cluster_postmarket Post-Market discovery Drug Discovery & In Vitro/In Vivo Studies phase1 Phase 1 (Safety & Dosage) discovery->phase1 phase2 Phase 2 (Efficacy & Side Effects) phase1->phase2 phase3 Phase 3 (Large-scale Efficacy & Safety) phase2->phase3 nda New Drug Application (NDA) Submission phase3->nda review FDA Review nda->review phase4 Phase 4 (Post-market Surveillance) review->phase4

References

Comparative Preclinical Assessment of MK-1903: A GPR109a Agonist for Free Fatty Acid Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data for MK-1903, a potent and selective G protein-coupled receptor 109a (GPR109a) agonist. The primary therapeutic rationale for the development of this compound was the reduction of plasma free fatty acids (FFAs), a key target in the management of dyslipidemia. This document summarizes the available quantitative data from various animal models, details the experimental methodologies employed in these studies, and provides a comparison with other relevant GPR109a agonists.

Mechanism of Action: GPR109a Signaling

This compound exerts its pharmacological effect by activating GPR109a, a Gαi/o-coupled receptor predominantly expressed on adipocytes and immune cells.[1][2] Activation of GPR109a in adipocytes leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately inhibits hormone-sensitive lipase, the enzyme responsible for the hydrolysis of triglycerides, thereby reducing the release of FFAs into circulation.

GPR109a_Signaling_Pathway cluster_cell Adipocyte MK1903 This compound GPR109a GPR109a MK1903->GPR109a binds Gi Gαi/o GPR109a->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP conversion PKA PKA cAMP->PKA activates HSL_P HSL-P (Active) PKA->HSL_P phosphorylates HSL HSL (Inactive) HSL_P->HSL dephosphorylation Triglycerides Triglycerides HSL_P->Triglycerides inhibits hydrolysis FFA Free Fatty Acids Triglycerides->FFA hydrolysis Glycerol Glycerol Triglycerides->Glycerol hydrolysis FFA_out Decreased FFA Release FFA->FFA_out

Diagram 1: GPR109a signaling pathway activated by this compound in adipocytes.

Comparative Efficacy in Animal Models

Preclinical studies have evaluated the efficacy of this compound in reducing FFA levels in various animal models, primarily in rodents. While comprehensive dose-response data from a single head-to-head study is limited in the public domain, the available information indicates a potent effect.

CompoundAnimal ModelKey Efficacy Findings
This compound MouseDemonstrated antilipolytic action.[3]
RatAdvanced through preclinical studies showing a robust decrease in plasma free fatty acids.[2]
Niacin (Comparator) RatEffectively inhibited the posttraumatic increase in free fatty acids.
SCH900271 (Alternative) MouseShowed antilipolytic effects.[3]
MK-0354 (Alternative) Healthy Men (Clinical)Produced robust dose-related reductions in FFA.[4]

Note: The provided data is a qualitative summary. Specific quantitative comparisons, such as ED50 values, were not consistently available in the reviewed literature.

Experimental Protocols

The following sections detail the general methodologies employed in the preclinical evaluation of GPR109a agonists.

Animal Models and Husbandry
  • Species: Male C57BL/6 mice and Sprague-Dawley rats were commonly used.[1][5]

  • Housing: Animals were typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless otherwise specified for fasting protocols.[1]

Compound Administration
  • Route of Administration: Oral gavage is a common and precise method for administering compounds to rodents.[6] For some studies, compounds may be administered via intraperitoneal (i.p.) injection.

  • Vehicle: The choice of vehicle for suspension of the test compound is critical. A common vehicle is a solution of 0.5% methylcellulose or a similar suspending agent.

  • Dosing: Dose volumes are calculated based on the animal's body weight, with typical maximum bolus injection volumes of 5 ml/kg for mice.[6]

Experimental_Workflow cluster_protocol Experimental Protocol Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Fasting Fasting (e.g., 4-6 hours) Animal_Acclimatization->Fasting Compound_Admin Compound Administration (Oral Gavage) Fasting->Compound_Admin Blood_Sampling Blood Sampling (e.g., retro-orbital or tail vein) Compound_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation FFA_Analysis FFA Analysis (e.g., NEFA-HR Assay) Plasma_Separation->FFA_Analysis Data_Analysis Data Analysis (Statistical Comparison) FFA_Analysis->Data_Analysis

Diagram 2: Generalized experimental workflow for assessing FFA reduction in rodents.
Blood Sampling and FFA Analysis

  • Blood Collection: Blood samples were collected at specified time points post-dosing. Common methods include retro-orbital sinus sampling or tail vein sampling.[7] Blood was collected into tubes containing an anticoagulant such as EDTA.[8]

  • Plasma Preparation: Plasma was separated from whole blood by centrifugation at approximately 1,000-2,000 x g for 10 minutes.[9]

  • FFA Quantification: Non-esterified fatty acid (NEFA) levels in plasma were quantified using commercially available colorimetric assay kits, such as the NEFA-HR Assay Kit.[3][10] These assays typically involve an enzymatic reaction that produces a colored product, the absorbance of which is proportional to the NEFA concentration.

Comparison with Alternatives

This compound was developed as a full agonist of GPR109a, similar to the endogenous ligand niacin. However, other compounds with different agonist profiles have also been investigated.

  • SCH900271: Another full GPR109a agonist that demonstrated antilipolytic effects in mice.[3]

  • MK-0354: A partial GPR109a agonist that showed robust FFA reduction in clinical studies, but with a potentially different side-effect profile compared to full agonists.[4]

The key differentiator among these compounds often lies in their potential to induce flushing, a common side effect of niacin mediated by GPR109a activation in skin cells. The development of partial agonists like MK-0354 was an attempt to separate the desirable FFA-lowering effects from the undesirable flushing side effect.[3]

Conclusion

Preclinical studies in rodent models have established this compound as a potent GPR109a agonist with significant FFA-lowering activity. The mechanism of action is well-defined and involves the inhibition of lipolysis in adipocytes. While direct comparative quantitative data with other GPR109a agonists in the same preclinical models is not extensively available in the public literature, the existing information suggests that this compound is a robust tool for investigating the physiological and therapeutic consequences of GPR109a activation. Further studies with standardized protocols would be beneficial for a more direct comparison of the potency and efficacy of different GPR109a agonists.

References

Niacin Outperforms MK-1903 in Serum Lipid Management Due to Broader Mechanistic Action

Author: BenchChem Technical Support Team. Date: December 2025

New analysis reveals that niacin's superior efficacy in modulating serum lipids compared to the selective GPR109A agonist MK-1903 stems from its multifaceted mechanism of action that extends beyond GPR109A activation. While both compounds engage the GPR109A receptor, niacin's ability to also inhibit key enzymes in hepatic triglyceride synthesis and reduce the breakdown of high-density lipoprotein (HDL) particles results in a more robust and clinically significant improvement of the overall lipid profile.

Niacin has long been a cornerstone in the management of dyslipidemia, valued for its broad-spectrum effects on cholesterol and triglycerides. In contrast, this compound, a compound developed as a selective agonist for the GPR109A receptor, has demonstrated a significantly weaker impact on serum lipids in clinical trials. This guide provides a detailed comparison of the two agents, supported by experimental data, to elucidate the reasons behind niacin's superior performance.

Comparative Efficacy on Serum Lipids

Clinical trial data consistently demonstrates niacin's potent effects on key serum lipids. In a dose-escalation study of extended-release niacin, a 2,000 mg/day dose resulted in a 16.7% decrease in low-density lipoprotein cholesterol (LDL-C), a 34.5% decrease in triglycerides, and a 25.8% increase in high-density lipoprotein cholesterol (HDL-C)[1]. Another study on niacin monotherapy reported a 20% reduction in LDL-C, a 15% reduction in triglycerides, and a 16% increase in HDL-C[2].

Conversely, clinical trials of this compound have shown that while it effectively lowers free fatty acids (FFAs), it does not produce the expected significant changes in the broader lipid profile[3][4]. Phase II clinical trials of this compound and another GPR109A agonist, SCH900271, found that these agents did not significantly affect cholesterol and triglyceride levels[4]. This lack of substantial lipid modification, despite potent GPR109A activation, underscores the importance of niacin's other mechanisms of action.

ParameterNiacin (Extended-Release, 2,000 mg/day)[1]This compound[3][4]
LDL-C ↓ 16.7%No significant change
HDL-C ↑ 25.8%No significant change
Triglycerides ↓ 34.5%No significant change
Free Fatty Acids ↓ (transient)

Unraveling the Mechanisms of Action

The differential effects of niacin and this compound on serum lipids can be attributed to their distinct molecular targets and signaling pathways.

Niacin's Multi-Pronged Approach

Niacin's comprehensive lipid-modifying effects are now understood to be largely independent of its action on the GPR109A receptor and the subsequent transient reduction in FFAs[3]. The key mechanisms that set niacin apart are:

  • Inhibition of Diacylglycerol Acyltransferase-2 (DGAT2): Niacin directly inhibits DGAT2, a critical enzyme in the liver for the synthesis of triglycerides. This inhibition leads to a reduction in the production of very-low-density lipoprotein (VLDL) and subsequently LDL particles[5].

  • Reduction of HDL Catabolism: Niacin decreases the breakdown of apolipoprotein A-I (ApoA-I), the primary protein component of HDL. This leads to a longer half-life of HDL particles and consequently higher circulating levels of HDL-C.

Niacin_Mechanism cluster_liver Hepatocyte cluster_adipose Adipocyte Niacin Niacin DGAT2 DGAT2 Triglyceride_Synthesis Triglyceride_Synthesis VLDL_Secretion VLDL_Secretion Decreased Triglycerides Decreased Triglycerides VLDL_Secretion->Decreased Triglycerides LDL LDL Decreased LDL Decreased LDL LDL->Decreased LDL HDL_Catabolism HDL_Catabolism HDL HDL Increased HDL Increased HDL HDL->Increased HDL Niacin_Adipose Niacin GPR109A_Adipose GPR109A Lipolysis Lipolysis FFA_Release Free Fatty Acid Release Transiently Decreased FFAs Transiently Decreased FFAs FFA_Release->Transiently Decreased FFAs

This compound: A Selective Agonist

This compound was designed to be a potent and selective agonist of the GPR109A receptor. Its primary mechanism of action is the activation of this receptor in adipocytes, which leads to a temporary reduction in the release of free fatty acids into the bloodstream[6][7]. The "FFA hypothesis" postulated that this reduction in FFAs would decrease the substrate available for the liver to produce triglycerides and VLDL. However, the clinical data from this compound trials have largely refuted this hypothesis as the primary driver of niacin's broad lipid-lowering effects[3]. While this compound effectively reduces FFAs, this action alone is insufficient to significantly alter the broader serum lipid profile in the way that niacin does.

MK1903_Mechanism cluster_adipose Adipocyte MK1903 MK1903 GPR109A GPR109A Lipolysis Lipolysis FFA_Release Free Fatty Acid Release Decreased FFAs Decreased FFAs FFA_Release->Decreased FFAs Weak/No Effect on\nLDL, HDL, Triglycerides Weak/No Effect on LDL, HDL, Triglycerides Decreased FFAs->Weak/No Effect on\nLDL, HDL, Triglycerides

Experimental Protocols

To understand the basis for the comparative data, it is essential to examine the methodologies of the clinical trials for both niacin and this compound.

Representative Niacin Clinical Trial: Dose-Escalation Study
  • Objective: To evaluate the safety and efficacy of escalating doses of extended-release niacin in patients with hyperlipidemia.

  • Study Design: A randomized, placebo-controlled, forced dose-titration study.

  • Participants: Patients with hyperlipidemia.

  • Intervention: Participants were randomly assigned to receive either placebo or extended-release niacin. The niacin dosage was increased by 500 mg every 4 weeks, up to a maximum of 3,000 mg/day.

  • Primary Endpoints: Changes in total cholesterol, LDL-C, HDL-C, triglycerides, cholesterol/HDL ratio, and lipoprotein(a).

  • Duration: The dose-escalation phase was followed by a maintenance phase.

  • Key Assessments: Fasting lipid profiles were measured at baseline and at regular intervals throughout the study. Safety and tolerability were also monitored[1].

Representative this compound Clinical Trial: Phase II Study (this compound-004 / NCT00482129)
  • Objective: To evaluate the lipid-modifying effect and tolerability of this compound compared to placebo in patients with dyslipidemia.

  • Study Design: A randomized, placebo-controlled study.

  • Participants: Patients with dyslipidemia who were not on statin or other lipid-modifying therapy.

  • Intervention: After a 2-week placebo run-in period, participants were randomized to receive either placebo or this compound (three 50 mg capsules every 8 hours) for 4 weeks.

  • Primary Endpoints: The primary outcome measures focused on the lipid-modifying effects of this compound.

  • Duration: 4 weeks of treatment following a 2-week run-in.

  • Key Assessments: Serum lipid levels were assessed to determine the efficacy of this compound.

Experimental_Workflow cluster_niacin Niacin Trial Workflow cluster_mk1903 This compound Trial Workflow N_Screening Screening of Hyperlipidemic Patients N_Randomization Randomization (Placebo vs. Niacin) N_Dose_Escalation Forced Dose Titration (500mg increments every 4 weeks) N_Maintenance Maintenance Phase (up to 3000 mg/day) N_Endpoint Lipid Profile Analysis M_Screening Screening of Dyslipidemic Patients M_RunIn 2-Week Placebo Run-in M_Randomization Randomization (Placebo vs. This compound) M_Treatment 4-Week Treatment (50mg, 3x daily) M_Endpoint Lipid Profile Analysis

Conclusion

The evidence strongly indicates that niacin's effectiveness on serum lipids is superior to that of this compound due to its broader mechanism of action. While this compound's selective activation of the GPR109A receptor effectively reduces free fatty acids, this alone does not translate into significant improvements in the overall lipid profile. Niacin's additional, and now considered primary, mechanisms of inhibiting hepatic triglyceride synthesis via DGAT2 and reducing HDL catabolism are crucial for its comprehensive lipid-lowering and HDL-raising effects. These findings have significant implications for drug development, suggesting that targeting the GPR109A pathway in isolation is not a viable strategy to replicate the full therapeutic benefits of niacin in managing dyslipidemia. Future research and development in this area should focus on compounds that can emulate the multifaceted actions of niacin.

References

MK-1903: A Comparative Analysis of its Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MK-1903 is a potent and selective full agonist of the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A.[1] Developed as a potential therapeutic agent for dyslipidemia, its efficacy is attributed to its specific interaction with this G protein-coupled receptor (GPCR).[2][3] This guide provides a comparative overview of the cross-reactivity of this compound with other receptors, supported by available experimental data and methodologies.

Selectivity Profile of this compound

A primary point of comparison is its lack of activity at the closely related GPR109B receptor.[1] This is a significant finding, as selectivity between these two receptors is a crucial aspect for targeted therapeutic intervention.

ReceptorLigandActivity (EC50 nM)BindingReference
HCA2 (GPR109A)This compound12.9Full Agonist
HCA2 (GPR109A)Niacin51Full Agonist
GPR109BThis compound-No Binding[1]

Table 1: Comparative Activity of this compound and Niacin at HCA2 and GPR109B Receptors.

GPR109A Signaling Pathway

The activation of GPR109A by an agonist like this compound initiates a cascade of intracellular events. The receptor is coupled to the Gi family of G proteins. Upon agonist binding, the G protein dissociates into its Gαi and Gβγ subunits, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the metabolic effects of GPR109A activation.

Furthermore, agonist-induced signaling also involves G protein-coupled receptor kinase 2 (GRK2) and β-arrestin-3, which play a role in receptor desensitization and internalization.

GPR109A_Signaling cluster_cytosol Cytosol MK1903 This compound GPR109A GPR109A (HCA2) MK1903->GPR109A Binds G_protein Gi/o Protein (αβγ) GPR109A->G_protein Activates Arrestin3 β-Arrestin-3 GPR109A->Arrestin3 Recruits G_alpha Gαi G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha->AC Inhibits GRK2 GRK2 G_betagamma->GRK2 Recruits ATP ATP ATP->AC GRK2->GPR109A Phosphorylates Internalization Receptor Internalization Arrestin3->Internalization

Figure 1: Simplified signaling pathway of GPR109A activation by this compound.

Experimental Protocols

While specific, detailed protocols for the cross-reactivity screening of this compound are not publicly available, the following outlines a general methodology commonly employed for assessing the selectivity of a compound against a panel of GPCRs.

Radioligand Binding Assay (General Protocol)

This type of assay is used to determine the binding affinity of a test compound to a specific receptor.

1. Materials:

  • Test Compound: this compound
  • Receptor Source: Cell membranes prepared from cell lines stably expressing the target receptor (e.g., HEK293, CHO cells).
  • Radioligand: A specific ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-ligand).
  • Assay Buffer: Buffer solution appropriate for the specific receptor (e.g., Tris-HCl, HEPES) containing protease inhibitors.
  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
  • Filtration Apparatus: A cell harvester and glass fiber filters.
  • Scintillation Counter: To measure radioactivity.

2. Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound (this compound). For determining non-specific binding, the radioligand is incubated with the cell membranes in the presence of the non-specific binding control.
  • Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.
  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound is a potent and selective agonist of the GPR109A receptor, with documented evidence of no binding to the closely related GPR109B receptor. While its broader cross-reactivity profile against a wide range of other receptors is not extensively detailed in publicly accessible literature, its characterization as "selective" in primary research articles suggests a low potential for off-target effects at pharmacologically relevant concentrations. The primary signaling mechanism of this compound through GPR109A involves the inhibition of the adenylyl cyclase pathway via a Gi-coupled mechanism. Further comprehensive screening would be beneficial to fully delineate its interaction with other potential off-target receptors.

References

The Promise and Peril of Targeting GPR109A: A Comparative Review of MK-1903 for Dyslipidemia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for a niacin alternative that effectively manages dyslipidemia without the hallmark flushing side effect has been a significant challenge. MK-1903, a potent and selective GPR109a agonist, emerged as a promising candidate designed to replicate the lipid-modifying benefits of niacin. This review provides a comprehensive comparison of the efficacy and safety of this compound against niacin and other selective GPR109a agonists, supported by available experimental data.

This compound was developed to specifically activate the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), which is the primary target of niacin.[1][2][3][4] The prevailing hypothesis was that activation of GPR109A on adipocytes would inhibit lipolysis, leading to a reduction in free fatty acid (FFA) flux to the liver and consequently improving the overall lipid profile.[3] While preclinical studies and early clinical trials showed promise in its mechanism of action, the ultimate lipid-lowering efficacy of this compound fell short of expectations.

Comparative Efficacy: A Tale of Two Pathways

Clinical investigations revealed a critical divergence between the effects of selective GPR109A agonism and the broader actions of niacin. While this compound and other selective agonists like SCH900271 demonstrated robust reductions in plasma free fatty acids, this did not translate into the significant improvements in low-density lipoprotein (LDL), high-density lipoprotein (HDL), and triglyceride levels seen with niacin therapy.[1][3] This suggests that the beneficial effects of niacin on the broader lipid profile are likely mediated by pathways independent of GPR109A activation.[3][4]

Compound Primary Mechanism of Action Effect on Free Fatty Acids (FFAs) Effect on Serum Lipids (LDL, HDL, Triglycerides)
This compound Selective GPR109a AgonistRobust Decrease[4]Weak to Negligible Effect[3][4]
SCH900271 Selective GPR109a AgonistAcute Lowering[3]No Expected Effects[3]
Niacin GPR109a AgonistTransient Reduction[3]Significant Improvement
Placebo InertNo EffectNo Effect

Safety and Tolerability Profile

Compound Key Adverse Events
This compound Preclinically well-tolerated.[4] Potential for flushing as a class effect.
Niacin Cutaneous flushing is a very common and well-documented side effect.
AP1903 (similar compound) Possible facial flushing at high doses.[5]
Placebo No significant adverse events reported.

Experimental Protocols

The clinical development of GPR109A agonists typically involves randomized, double-blind, placebo-controlled trials. Below is a representative experimental protocol based on common practices in the field.

Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.

Patient Population: Adult patients with a diagnosis of primary hypercholesterolemia or mixed dyslipidemia. Key inclusion criteria would include fasting LDL cholesterol levels above a specified threshold and triglyceride levels within a certain range. Exclusion criteria would typically involve a history of significant cardiovascular events, uncontrolled hypertension, or other metabolic diseases.

Dosage and Administration: Participants would be randomized to receive either this compound at varying doses, niacin, or a placebo, administered orally once or twice daily for a specified duration, often 12 to 24 weeks.

Endpoints:

  • Primary Efficacy Endpoint: Percent change from baseline in LDL cholesterol.

  • Secondary Efficacy Endpoints: Percent change from baseline in total cholesterol, HDL cholesterol, non-HDL cholesterol, and triglycerides. Change in free fatty acid levels.

  • Safety Endpoints: Incidence and severity of adverse events, with a particular focus on flushing. Vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, chemistry, urinalysis).

Visualizing the Science

To better understand the underlying mechanisms and experimental processes, the following diagrams are provided.

GPR109A_Signaling_Pathway cluster_adipocyte Adipocyte cluster_agonist GPR109A GPR109A Gi Gi GPR109A->Gi Activation AC Adenylate Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation HSL HSL PKA->HSL Phosphorylation (Activation) Lipolysis Lipolysis (Triglycerides -> FFAs) HSL->Lipolysis Catalysis FFAs Free Fatty Acids (Released into circulation) Lipolysis->FFAs MK1903 This compound / Niacin MK1903->GPR109A Binds to

Caption: GPR109A signaling pathway in adipocytes.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Treatment_MK1903 Treatment Group: This compound Randomization->Treatment_MK1903 Treatment_Niacin Treatment Group: Niacin Randomization->Treatment_Niacin Treatment_Placebo Control Group: Placebo Randomization->Treatment_Placebo FollowUp Follow-up Visits (Efficacy & Safety Assessments) Treatment_MK1903->FollowUp Treatment_Niacin->FollowUp Treatment_Placebo->FollowUp DataAnalysis Data Analysis (Statistical Evaluation) FollowUp->DataAnalysis Results Results Interpretation DataAnalysis->Results

References

Safety Operating Guide

Essential Guide to the Safe Disposal of MK-1903

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: This document provides crucial safety and logistical information for the proper disposal of MK-1903, a potent GPR109A agonist. This guidance is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for the handling and disposal of potent, biologically active small molecules.

I. Immediate Safety and Handling Precautions

All personnel handling this compound must be trained in the safe handling of potent compounds. Engineering controls, such as a certified chemical fume hood, should be used to minimize exposure.

Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants.
Respiratory Protection A NIOSH-approved respirator may be required for handling larger quantities or if there is a risk of aerosolization.

II. Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. Adherence to all local, state, and federal regulations is mandatory.

Step 1: Waste Segregation and Collection

  • Solid Waste:

    • Collect unadulterated, expired, or surplus solid this compound in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated materials such as pipette tips, tubes, weighing paper, and gloves must be collected in a designated hazardous solid waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Store waste containers in a designated, secure satellite accumulation area within the laboratory, away from incompatible materials.

Step 3: Decontamination

  • Decontaminate all surfaces and equipment that have come into contact with this compound.

  • A common procedure involves wiping surfaces first with a suitable solvent (e.g., 70% ethanol) and then with a cleaning agent.

  • All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous solid waste.

Step 4: Final Disposal

  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

III. Spill Management

In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Only trained personnel with appropriate PPE should perform the cleanup.

Spill TypeContainment and Cleanup Procedure
Solid Spill Carefully sweep or vacuum the material, avoiding dust generation. Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
Liquid Spill Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the absorbent material and place it in a sealed, labeled hazardous waste container.

Following cleanup, decontaminate the spill area as described in the decontamination section.

IV. Experimental Workflow and Disposal Logic

The following diagrams illustrate the general workflow for handling and disposing of this compound in a laboratory setting.

cluster_handling Laboratory Handling cluster_waste Waste Generation cluster_disposal Disposal Pathway weigh Weighing dissolve Dissolution weigh->dissolve experiment Experimentation dissolve->experiment solid_waste Contaminated Solids experiment->solid_waste liquid_waste Solutions experiment->liquid_waste collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid store Store in Satellite Accumulation Area collect_solid->store collect_liquid->store ehs_pickup EHS/Contractor Pickup store->ehs_pickup final_disposal Final Disposal ehs_pickup->final_disposal

Caption: Workflow for the safe handling and disposal of this compound.

cluster_decision Disposal Decision Logic start Waste Containing this compound is_solid Is it a solid? start->is_solid solid_path Dispose as Hazardous Solid Waste is_solid->solid_path Yes liquid_path Dispose as Hazardous Liquid Waste is_solid->liquid_path No

Caption: Decision logic for segregating this compound waste streams.

This guidance is intended to provide a framework for the safe disposal of this compound. Always consult with your institution's Environmental Health and Safety department for specific requirements and procedures.

Essential Safety and Logistical Information for Handling MK-1903

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of MK-1903, a potent and selective agonist of the hydroxycarboxylic acid receptor 2 (HCA2), also known as G protein-coupled receptor 109A (GPR109A). Adherence to these guidelines is essential to ensure a safe laboratory environment.

Chemical Identification and Properties

PropertyValue
Chemical Name (4aR,5aR)-4,4a,5,5a-Tetrahydro-1H-cyclopropa[1][2]cyclopenta[3][4]pyrazole-3-carboxylic acid[3][4]
CAS Number 1268882-43-4[3][4]
Molecular Formula C₈H₈N₂O₂[3]
Molecular Weight ~164.16 g/mol [3]
Appearance Off-white solid
Known Hazards Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[3]

Personal Protective Equipment (PPE)

Based on the known hazards of this compound, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryEquipment SpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[2][5]Protects against splashes that can cause serious eye irritation. A face shield provides an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2]Prevents skin contact that can cause irritation. Gloves should be inspected before use and disposed of properly after handling.
Body Protection A lab coat or chemical-resistant apron/coverall.[2]Provides a barrier against accidental spills and splashes to the body.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation (e.g., fume hood). If dust is generated, a NIOSH-approved respirator is required.[5]Minimizes the risk of inhaling dust particles that may cause respiratory tract irritation.

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Ventilated Area (Fume Hood) prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Glassware and Surfaces handle_exp->cleanup_decon cleanup_waste Dispose of Waste in Designated Hazardous Waste Container cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Standard operational workflow for handling this compound.

First-Aid Procedures

Immediate and appropriate first-aid is critical in the event of exposure to this compound.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[4]
Inhalation Move the exposed person to fresh air at once. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed hazardous waste container.
Liquid Waste Collect in a designated, labeled, and sealed hazardous waste container. Do not dispose of down the drain.
Contaminated PPE Dispose of in a designated hazardous waste container.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on hazardous waste disposal.

Signaling Pathway of GPCR Agonists like this compound

This compound acts as an agonist for the G protein-coupled receptor HCA2. The diagram below illustrates the general signaling pathway initiated by a GPCR agonist.

agonist This compound (Agonist) receptor HCA2 (GPCR) agonist->receptor Binds to g_protein G Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: General signaling pathway of a GPCR agonist.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
MK-1903
Reactant of Route 2
MK-1903

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。